JNJ-46356479
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(cyclopropylmethyl)-7-[[4-(2,4-difluorophenyl)piperazin-1-yl]methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F5N5/c23-16-3-4-18(17(24)12-16)31-9-7-30(8-10-31)13-15-5-6-32-19(11-14-1-2-14)28-29-21(32)20(15)22(25,26)27/h3-6,12,14H,1-2,7-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJUYVSEWGRELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)CN4CCN(CC4)C5=C(C=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JNJ-46356479: A Technical Guide to its Mechanism of Action in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-46356479 is a selective, orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] Its mechanism of action is centered on the glutamatergic dysfunction hypothesis of schizophrenia, which posits that an imbalance in glutamate neurotransmission contributes to the pathophysiology of the disorder. By potentiating the activity of mGluR2, this compound offers a novel, non-dopaminergic approach to treating schizophrenia, with the potential to address not only the positive symptoms but also the negative and cognitive deficits that are poorly managed by current antipsychotics.[2][3] Preclinical studies have demonstrated its efficacy in animal models of schizophrenia, suggesting a role in modulating excessive glutamate release and exerting neuroprotective effects through the attenuation of apoptosis. This document provides an in-depth technical overview of the core mechanism of action of this compound, including its pharmacological properties, signaling pathways, and the experimental evidence supporting its therapeutic potential in schizophrenia.
Core Mechanism of Action: Positive Allosteric Modulation of mGluR2
This compound functions as a positive allosteric modulator of the mGluR2 receptor.[1] Unlike orthosteric agonists that directly bind to and activate the receptor's primary binding site, PAMs bind to a distinct, allosteric site. This binding event induces a conformational change in the receptor that enhances its affinity for the endogenous ligand, glutamate, and/or increases the efficacy of glutamate-mediated signaling. A key feature of this mechanism is that this compound's modulatory effect is dependent on the presence of endogenous glutamate, which may help to preserve the physiological patterns of neurotransmission and potentially lead to a better safety and tolerability profile compared to direct agonists.
The therapeutic rationale for targeting mGluR2 in schizophrenia is based on the receptor's primary function as a presynaptic autoreceptor. Located on presynaptic terminals of glutamatergic neurons, activation of mGluR2 leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent reduction in glutamate release. In the context of schizophrenia, where a hyperglutamatergic state is hypothesized to contribute to neuronal excitotoxicity and symptoms, the potentiation of mGluR2 activity by this compound is expected to dampen this excessive glutamate release.[2]
Signaling Pathway
The signaling cascade initiated by the potentiation of mGluR2 by this compound is depicted below.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/Assay System | Reference |
| EC50 | 78 nM | mGluR2 PAM activity | [1] |
| Emax | 256% | mGluR2 PAM activity | |
| Selectivity | Excellent selectivity against other mGluRs | In vivo PET imaging | [2] |
Experimental Evidence in Schizophrenia Models
The therapeutic potential of this compound in schizophrenia has been evaluated in preclinical models, primarily using the ketamine-induced model of schizophrenia in mice. Ketamine, an NMDA receptor antagonist, is known to induce schizophrenia-like symptoms in healthy individuals and exacerbate them in patients with schizophrenia. These models are therefore valuable for assessing the efficacy of novel antipsychotic agents.
Amelioration of Cognitive and Negative Symptoms
In a postnatal ketamine mouse model of schizophrenia, treatment with this compound has been shown to improve deficits in spatial working memory and social interaction, which are analogous to the cognitive and negative symptoms of schizophrenia in humans.[4] Early treatment with this compound during the adolescent period in this model normalized these behavioral deficits.[3]
Neuroprotective and Anti-apoptotic Effects
A key aspect of the proposed mechanism of action of this compound is its potential to exert neuroprotective effects. The "glutamate storm" in schizophrenia is thought to induce progressive neuropathological changes, including apoptosis.[2] Studies have shown that this compound can attenuate apoptosis in the brain.[2] Specifically, in the ketamine-induced schizophrenia model, this compound treatment partially restored the levels of the anti-apoptotic protein Bcl-2, which were reduced by ketamine exposure.[2] In vitro studies using human neuroblastoma cells have further demonstrated that this compound can attenuate glutamate- and dopamine-induced apoptosis.[2][5]
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.
Western Blot Analysis for Apoptotic Proteins
This protocol is used to quantify the levels of pro- and anti-apoptotic proteins in brain tissue from animal models of schizophrenia.
Objective: To determine the effect of this compound on the expression of apoptotic proteins (caspase-3, Bax, and Bcl-2) in the prefrontal cortex and hippocampus of mice in a ketamine-induced model of schizophrenia.[2]
Methodology:
-
Tissue Preparation: The prefrontal cortex and hippocampus are dissected from the brains of treated and control mice.
-
Protein Extraction: Total protein is extracted from the brain tissue samples.
-
Protein Quantification: The concentration of total protein in each sample is determined using a standard protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins. The following antibodies and dilutions have been reported:
-
Rabbit anti-caspase-3
-
Rabbit anti-Bcl-2
-
Mouse anti-Bax
-
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the expression of the target proteins is normalized to a loading control (e.g., β-actin).
Behavioral Assays in a Postnatal Ketamine Mouse Model
These assays are used to assess cognitive and negative symptom-like behaviors in a mouse model of schizophrenia.
Objective: To evaluate the efficacy of this compound in reversing behavioral deficits induced by postnatal ketamine administration.[3][4]
Animal Model: Mice are administered ketamine (e.g., 30 mg/kg) on postnatal days 7, 9, and 11. This compound or a vehicle control is then administered during the adolescent period (e.g., postnatal days 35-60).[3]
Key Behavioral Tests:
-
Y-Maze Test (Spatial Working Memory):
-
Apparatus: A three-arm maze with equal arm dimensions.
-
Procedure: A mouse is placed in the center of the maze and allowed to freely explore the arms for a set period. The sequence of arm entries is recorded.
-
Analysis: Spontaneous alternation is calculated as the percentage of triads containing entries into all three different arms. A higher alternation percentage is indicative of better spatial working memory.
-
-
Three-Chamber Social Interaction Test (Social Motivation):
-
Apparatus: A rectangular box divided into three chambers.
-
Procedure: The test consists of a habituation phase, followed by a sociability phase where a novel mouse is placed in one of the side chambers. The amount of time the test mouse spends in the chamber with the novel mouse versus the empty chamber is measured.
-
Analysis: A preference for the chamber containing the novel mouse indicates normal social motivation.
-
-
Five-Trial Social Memory Test (Social Memory):
-
Procedure: The test mouse is repeatedly exposed to the same juvenile mouse for four trials, followed by a fifth trial with a novel juvenile mouse. The duration of social investigation is recorded for each trial.
-
Analysis: A decrease in investigation time across the first four trials (habituation) and a subsequent increase in investigation time in the fifth trial (dishabituation) indicates intact social memory.
-
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of schizophrenia, operating through a distinct mechanism of action that targets the underlying glutamatergic dysregulation. Its ability to positively modulate mGluR2 receptors, thereby reducing presynaptic glutamate release, and its demonstrated efficacy in preclinical models for improving cognitive and negative symptoms, as well as exerting neuroprotective effects, highlight its potential to address significant unmet needs in schizophrenia therapy.
Future research should focus on further elucidating the downstream signaling pathways affected by this compound and its long-term effects on neuronal plasticity and circuit function. While preclinical data are encouraging, the translation of these findings to clinical efficacy in patients with schizophrenia remains a critical next step. Clinical trials will be essential to determine the safety, tolerability, and efficacy of this compound in this patient population and to identify the specific symptom domains and patient subpopulations that may benefit most from this novel therapeutic approach. The development of mGluR2 PAMs like this compound continues to be a promising avenue in the pursuit of more effective and well-tolerated treatments for schizophrenia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Early treatment with this compound, a mGluR2 modulator, improves behavioral and neuropathological deficits in a postnatal ketamine mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurotoxic/Neuroprotective Effects of Clozapine and the Positive Allosteric Modulator of mGluR2 this compound in Human Neuroblastoma Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-46356479: A Technical Overview of a Novel mGluR2 Positive Allosteric Modulator
Introduction
JNJ-46356479 is a selective, orally bioavailable small molecule developed by Janssen Research & Development that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3] This compound has emerged from extensive lead optimization efforts to address the glutamatergic dysfunction hypothesis of schizophrenia.[4] Unlike conventional antipsychotics that primarily target dopaminergic pathways, this compound offers a novel mechanism by enhancing the natural response of mGluR2 to endogenous glutamate, thereby reducing presynaptic glutamate release.[4] This technical guide provides an in-depth summary of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.
Discovery and Lead Optimization
The development of this compound was driven by the need to identify an mGluR2 PAM with a balanced profile of in vitro potency and favorable druglike properties. The hydrophobic nature of the allosteric binding site on the mGluR2 receptor presented a significant challenge, often leading to compounds with poor solubility.
The discovery process began with an advanced lead compound that, while potent, suffered from low solubility. Initial modifications successfully improved this physical property but introduced new liabilities, including metabolic instability and inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential cardiotoxicity. Through subsequent subtle structural modifications, these issues were systematically addressed, leading to the identification of this compound as a clinical candidate with a significantly improved and more balanced pharmacological profile.
Chemical Synthesis
While the detailed de novo synthesis protocol for this compound is described in specialized medicinal chemistry literature, a publicly available, detailed protocol for its radiosynthesis for use in Positron Emission Tomography (PET) imaging has been published.[1]
IUPAC Name: 8-(Trifluoromethyl)-3-(cyclopropylmethyl)-7-((4-(2,4-difluorophenyl)piperazin-1-yl)methyl)-[1][2][5]triazolo[4,3-a]pyridine[2]
[¹⁸F]this compound Radiolabeling Protocol
The radiosynthesis of [¹⁸F]this compound is achieved via a one-step, copper(I)-mediated radiofluorination of an organoborane precursor.[1] This method allows for the incorporation of the fluorine-18 (B77423) isotope without altering the core chemical structure of the molecule.[1]
Precursor: Boronic pinacol (B44631) ester of this compound (Compound 9 in the cited literature). Method: Alcohol-enhanced Cu-mediated ¹⁸F-fluorination. Key Reagents:
-
[¹⁸F]Fluoride
-
Tetraethyl ammonium (B1175870) bicarbonate (TEAB) as a base and phase transfer agent.
-
[Cu(OTf)₂py₄] as the catalyst.
-
n-Butanol (n-BuOH) as a cosolvent to protect the sensitive[1][2][5]triazolo[4,3-a]pyridine heterocycle.
Procedure Outline:
-
[¹⁸F]Fluoride is trapped and eluted.
-
The precursor is reacted with the activated [¹⁸F]fluoride in the presence of the copper catalyst and TEAB in the n-BuOH cosolvent.
-
The reaction is performed using an automated synthesis platform (e.g., TRACERLab™ FXF-N).
-
The final product, [¹⁸F]this compound, is purified to yield a compound with high chemical and radiochemical purity (>95%).[1]
Mechanism of Action
This compound functions as a PAM at the mGluR2 receptor, an inhibitory G-protein coupled receptor (GPCR) located predominantly on presynaptic terminals of glutamatergic neurons.[4] As a PAM, it does not activate the receptor directly but instead enhances the affinity and/or efficacy of the endogenous agonist, glutamate.[4] This potentiation of mGluR2 signaling leads to a reduction in the presynaptic release of glutamate, which is hypothesized to be excessive in conditions like schizophrenia. This mechanism represents a potential upstream intervention to mitigate the "glutamate storm" associated with the pathophysiology of the disorder.[4]
Data Presentation
Table 1: Physicochemical and In Vitro Properties
| Property | Value | Reference |
| IUPAC Name | 8-(Trifluoromethyl)-3-(cyclopropylmethyl)-7-((4-(2,4-difluorophenyl)piperazin-1-yl)methyl)-[1][2][5]triazolo[4,3-a]pyridine | [2] |
| Molecular Formula | C₂₂H₂₂F₅N₅ | [2] |
| Molecular Weight | 451.45 g/mol | [2] |
| CAS Number | 1254979-66-2 | [2] |
| mGluR2 PAM EC₅₀ | 78 nM | [2][3] |
| mGluR2 PAM Eₘₐₓ | 256% | [2] |
| mGluR2 Agonism EC₅₀ | 3.55 µM (weak) | [1] |
| Selectivity | >100-fold vs other mGluRs | [1] |
Table 2: Preclinical In Vivo Data
| Assay / Model | Species | Dose / Conditions | Key Finding | Reference |
| Sleep-Wake EEG (sw-EEG) | Rat | 3 mg/kg, p.o. | Demonstrates in vivo activity | [2] |
| PET Imaging | Rat | Pre-administration of this compound | Reduced uptake of [¹¹C]7 tracer by 28-37% in the brain | [1] |
| Ketamine Model | Mouse | 10 mg/kg | Partially reversed deficits in spatial working memory | [4] |
| Ketamine Model | Mouse | 10 mg/kg | Attenuated apoptosis by partially restoring Bcl-2 levels | [4] |
Experimental Protocols
mGluR2 PAM Functional Assay (Representative)
The potency of this compound as an mGluR2 PAM is determined by measuring its ability to potentiate the receptor's response to a sub-maximal concentration of glutamate. This is typically done using a cell-based assay that measures a downstream signaling event, such as changes in cyclic AMP (cAMP) levels.
-
Cell Line: CHO or HEK293 cells stably expressing the human mGluR2 receptor.
-
Assay Principle: mGluR2 is a Gi/o-coupled receptor, and its activation by glutamate inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. A PAM will enhance this decrease.
-
Procedure:
-
Cells are plated in multi-well plates and incubated.
-
Cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to allow cAMP to accumulate.
-
Cells are incubated with varying concentrations of this compound in the presence of a fixed, sub-maximal (e.g., EC₂₀) concentration of glutamate.
-
A cAMP-stimulating agent (e.g., forskolin) is added to all wells except the negative control.
-
After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter system (e.g., HTRF, AlphaScreen).
-
Data are normalized, and the EC₅₀ value (the concentration of this compound that produces 50% of the maximal potentiation) is calculated from the concentration-response curve.
-
hERG Inhibition Assay (Representative)
To assess the risk of cardiac arrhythmia, the inhibitory effect of this compound on the hERG potassium channel is evaluated, typically using automated patch-clamp electrophysiology.
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Instrument: Automated patch-clamp system (e.g., QPatch, SyncroPatch).
-
Procedure:
-
hERG-expressing cells are prepared for whole-cell patch-clamp recording.
-
A stable baseline hERG current (I_Kr) is established using a specific voltage-clamp protocol designed to elicit the characteristic tail current.
-
The vehicle (e.g., 0.1% DMSO) is applied to the cell to confirm the stability of the current.
-
This compound is applied to the cell at increasing concentrations.
-
The percentage of inhibition of the hERG tail current is measured at each concentration.
-
The IC₅₀ value (the concentration that causes 50% inhibition) is determined by fitting the data to a concentration-response curve.
-
Ketamine-Induced Mouse Model of Schizophrenia
This model is used to evaluate the efficacy of this compound in reversing schizophrenia-like behavioral and neuropathological deficits.
-
Animals: C57BL/6J mice.
-
Model Induction: Ketamine (e.g., 30 mg/kg), an NMDA receptor antagonist, is administered to mice during the early postnatal period (e.g., on days 7, 9, and 11) to induce long-lasting deficits relevant to schizophrenia.
-
Drug Treatment: In adolescence or adulthood, mice receive daily injections of this compound (e.g., 10 mg/kg) or vehicle over a defined period.
-
Behavioral Testing:
-
Cognitive Deficits: Assessed using tests like the Y-maze (for spatial working memory) or novel object recognition.
-
Negative Symptoms: Assessed using tests like the three-chamber social interaction test to measure social motivation and memory.
-
-
Neuropathological Analysis:
-
Following behavioral testing, brain tissue (e.g., prefrontal cortex, hippocampus) is collected.
-
Levels of apoptotic proteins (e.g., Bcl-2, Bax, caspase-3) are analyzed via Western blot to assess neuroprotective effects.[4]
-
Immunohistochemistry is used to quantify changes in specific neuronal populations, such as parvalbumin-positive interneurons, which are affected in schizophrenia.
-
Conclusion
This compound is a potent and selective mGluR2 PAM that represents a significant advancement in the pursuit of non-dopaminergic treatments for schizophrenia. Its discovery was the result of a rigorous lead optimization campaign that successfully balanced high functional activity with essential druglike properties, including aqueous solubility and a clean safety profile with respect to hERG inhibition. Preclinical studies have demonstrated its ability to engage its target in the central nervous system and to ameliorate behavioral and neuropathological deficits in a relevant disease model.[4] this compound stands as a promising candidate for further development, potentially offering a novel therapeutic option that addresses the underlying glutamatergic dysregulation in schizophrenia and other neuropsychiatric disorders.[4]
References
- 1. Synthesis and characterization of [18F]this compound as the first 18F-labeled PET imaging ligand for metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (1254979-66-2) for sale [vulcanchem.com]
- 5. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacological Properties of JNJ-46356479
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-46356479 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols for key studies are provided, along with visualizations of relevant pathways and workflows to support further research and development.
Core Pharmacological Properties
This compound enhances the activity of the mGluR2 receptor in the presence of its endogenous ligand, glutamate.[1] This mechanism of action is distinct from orthosteric agonists as it modulates the receptor's response rather than directly activating it. The compound has demonstrated potential therapeutic utility in preclinical models of central nervous system (CNS) disorders, particularly schizophrenia.
In Vitro Pharmacology
The potency and efficacy of this compound as an mGluR2 PAM have been characterized in cellular assays.
| Parameter | Value | Assay System | Reference |
| EC50 | 78 nM | [35S]GTPγS binding assay | [1][2] |
| Emax | 256% | [35S]GTPγS binding assay | [2] |
In Vivo Pharmacology & Efficacy
Preclinical studies have demonstrated the in vivo activity of this compound in rodent models.
| Study Type | Animal Model | Dose | Key Findings | Reference |
| Electroencephalography (EEG) | Rodent | 3 mg/kg, p.o. | Demonstrated in vivo activity | [2] |
| Schizophrenia Model (Ketamine-induced) | Mouse | 10 mg/kg, daily, s.c. | Reversed behavioral deficits and neuropathological changes | [3] |
| Apoptosis Modulation | Ketamine-induced mouse model of schizophrenia | 10 mg/kg | Attenuated apoptosis by partially restoring Bcl-2 levels | [4] |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including oral bioavailability. While specific quantitative values for parameters like Cmax, Tmax, half-life, and clearance are not publicly available in a consolidated format, its progression through preclinical and imaging studies indicates a profile suitable for in vivo investigation.[1][3][5]
| Species | Route of Administration | Bioavailability | Key Observations | Reference |
| Rodents | Oral (p.o.) | Orally Bioavailable | Characterized as having a balanced profile with improved druglike attributes. | [3] |
| Rodents & Non-Human Primates | Intravenous (i.v.) | - | Used in PET imaging studies, demonstrating brain permeability. | [5] |
Mechanism of Action: mGluR2 Positive Allosteric Modulation
This compound acts as a positive allosteric modulator of the mGluR2 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of glutamate. Consequently, in the presence of endogenous glutamate, this compound potentiates the downstream signaling of mGluR2.
References
JNJ-46356479: A Technical Guide for Investigating Glutamatergic Dysfunction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of JNJ-46356479, a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This document details its mechanism of action, its application in studying glutamatergic dysfunction, particularly in the context of schizophrenia, and provides detailed experimental protocols for its preclinical evaluation.
Core Concepts: Mechanism of Action and Therapeutic Rationale
This compound acts as an mGluR2 PAM, enhancing the receptor's response to the endogenous ligand, glutamate.[1][2] MGluR2 is a presynaptic receptor that, when activated, inhibits the release of glutamate.[3] The glutamatergic dysfunction hypothesis of schizophrenia posits that excessive glutamate release contributes to the pathophysiology of the disorder.[2][4] By potentiating mGluR2 activity, this compound reduces presynaptic glutamate release, offering a targeted approach to ameliorate this hyperglutamatergic state.[2][4]
The therapeutic potential of this compound extends to neuroprotection. Preclinical studies have demonstrated its ability to attenuate apoptosis by modulating the levels of key apoptotic and anti-apoptotic proteins.[2][4]
Signaling Pathway of this compound at the Presynaptic Terminal
Caption: this compound enhances mGluR2 signaling, reducing presynaptic glutamate release.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency
| Parameter | Value | Reference |
| EC50 | 78 nM | [1] |
| Emax (%) | 256 | [5] |
Table 2: In Vivo Efficacy in a Postnatal Ketamine Mouse Model of Schizophrenia
| Behavioral/Neuropathological Outcome | Treatment Group | Result | Reference |
| Spatial Working Memory (Y-maze) | Ketamine + this compound | Partial reversal of deficits | [6][7] |
| Social Motivation and Memory | Ketamine + this compound | Partial reversal of deficits | [6][7] |
| Parvalbumin (PV)+ Interneurons (mPFC & Dentate Gyrus) | Ketamine + this compound | Similar density to control group | [6][7] |
| c-Fos Expression (Hippocampus) | Ketamine + this compound | Similar activity pattern to control group | [6][7] |
Table 3: Effects on Apoptotic Protein Levels in a Postnatal Ketamine Mouse Model
| Protein | Brain Region | Effect of this compound Treatment | Reference |
| Bcl-2 (anti-apoptotic) | Prefrontal Cortex, Hippocampus | Partial restoration of levels reduced by ketamine | [2][4] |
| Caspase-3 (pro-apoptotic) | Prefrontal Cortex | Attenuated increase caused by ketamine | [2] |
| Bax (pro-apoptotic) | Prefrontal Cortex, Hippocampus | No significant change reported | [2][4] |
Table 4: [18F]this compound PET Imaging in a Non-Human Primate
| Brain Region | % Decrease in SUV with Blocking Agent | Reference |
| Nucleus Accumbens | 18.7 ± 5.9% | [1] |
| Cerebellum | 18.0 ± 7.9% | [1] |
| Parietal Cortex | 16.9 ± 7.8% | [1] |
| Hippocampus | 16.8 ± 6.9% | [1] |
Detailed Experimental Protocols
Postnatal Ketamine Mouse Model of Schizophrenia
This protocol is designed to induce schizophrenia-like behavioral and neuropathological deficits in mice.
Caption: Workflow for the postnatal ketamine model and this compound treatment.
Materials:
-
Ketamine hydrochloride
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
C57BL/6J mouse pups
Procedure:
-
On postnatal days (PND) 7, 9, and 11, administer ketamine hydrochloride (30 mg/kg) or an equivalent volume of sterile saline to mouse pups via intraperitoneal (i.p.) injection.[6][8]
-
Wean the pups at PND 21 and house them in standard conditions.
-
During the adolescent period (PND 35-60), administer this compound (10 mg/kg) or vehicle orally (p.o.) daily.[6]
-
In adulthood (PND > 60), perform behavioral testing (e.g., Y-maze, social interaction tests) and subsequent neuropathological analyses.[6][8]
Western Blot Analysis of Apoptotic Proteins
This protocol details the procedure for quantifying protein levels in brain tissue.
Caption: Step-by-step workflow for Western blot analysis of brain tissue.
Materials:
-
Mouse brain tissue (prefrontal cortex, hippocampus)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.[10]
-
Prepare protein lysates by adding Laemmli sample buffer and heating.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify protein levels, normalizing to a loading control like β-actin.
[18F]this compound PET Imaging
This protocol outlines the radiosynthesis and in vivo imaging procedure.
Caption: Workflow for [18F]this compound PET imaging from synthesis to analysis.
Materials:
-
Organoborane precursor for this compound
-
[18F]Fluoride
-
Copper (I) catalyst
-
Automated radiosynthesis module (e.g., GE TRACERLab™ FXF-N)
-
HPLC for purification and quality control
-
Rodents (e.g., C57BL/6J mice, Sprague-Dawley rats) or non-human primates
-
Anesthesia (e.g., isoflurane)
-
Small animal PET scanner
Procedure:
-
Radiosynthesis:
-
Quality Control:
-
Determine the radiochemical purity and molar activity of the final product.
-
-
In Vivo PET Imaging:
-
Anesthetize the animal (e.g., with 2% isoflurane).[13]
-
Administer [18F]this compound via tail vein injection.[2]
-
Acquire dynamic PET scan data for a specified duration (e.g., 90 minutes for rodents).[2]
-
For blocking studies, pre-treat animals with a non-radioactive mGluR2 ligand before the radiotracer injection.[1]
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) on different brain areas.
-
Calculate standardized uptake values (SUV) or perform kinetic modeling to determine the volume of distribution (VT).[1]
-
Conclusion
This compound is a valuable research tool for investigating the role of mGluR2 in glutamatergic dysfunction. Its well-defined mechanism of action and the availability of detailed preclinical models and imaging techniques provide a robust platform for further exploration of its therapeutic potential in disorders such as schizophrenia. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies utilizing this compound.
References
- 1. ovid.com [ovid.com]
- 2. Synthesis and characterization of [18F]this compound as the first 18F-labeled PET imaging ligand for metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Presynaptic Release-regulating Metabotropic Glutamate Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of [18F]this compound as the First 18F-Labeled PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early treatment with this compound, a mGluR2 modulator, improves behavioral and neuropathological deficits in a postnatal ketamine mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The positive allosteric modulator of the mGlu2 receptor this compound partially improves neuropathological deficits and schizophrenia-like behaviors in a postnatal ketamine mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ketamine administration during the second postnatal week induces enduring schizophrenia-like behavioral symptoms and reduces parvalbumin expression in the medial prefrontal cortex of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western blot in homogenised mouse brain samples [protocols.io]
- 11. Western blot for tissue extract [protocols.io]
- 12. Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Deep-learning-derived input function in dynamic [18F]FDG PET imaging of mice [frontiersin.org]
In Vivo Activity of JNJ-46356479 in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-46356479 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a PAM, it enhances the receptor's response to the endogenous ligand glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission. Dysregulation of the glutamate system has been implicated in the pathophysiology of various central nervous system (CNS) disorders. This document provides a comprehensive overview of the in vivo activity of this compound in various rodent models, summarizing key findings, experimental protocols, and the underlying mechanism of action.
Mechanism of Action
This compound functions as a positive allosteric modulator of the mGluR2 receptor.[1] Presynaptically located mGluR2s act as autoreceptors, and their activation leads to an inhibition of glutamate release. By potentiating the effect of endogenous glutamate on these receptors, this compound effectively reduces excessive glutamate release in the synapse. This mechanism is particularly relevant in conditions thought to be driven by hyperglutamatergic states.
Signaling Pathway
The activation of mGluR2 by glutamate, enhanced by this compound, initiates a downstream signaling cascade through its coupling with Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors.
In Vivo Efficacy in a Rodent Model of Schizophrenia
This compound has been evaluated in the ketamine-induced mouse model of schizophrenia, which recapitulates certain behavioral and neuropathological features of the disorder.
Quantitative Data Summary
| Model | Species | Dose of this compound | Key Findings |
| Postnatal Ketamine Model of Schizophrenia | Mouse | 10 mg/kg (daily, PND 35-60) | Reverses cognitive and social impairments. Mitigates alterations in neuronal markers (parvalbumin-positive cells and c-Fos expression).[2] |
| Postnatal Ketamine Model of Schizophrenia | Mouse | Not specified | Attenuates apoptosis in the brain by partially restoring levels of the anti-apoptotic protein Bcl-2.[1] |
Experimental Protocol: Postnatal Ketamine Model
This protocol describes the induction of schizophrenia-like phenotypes in mice using ketamine and subsequent treatment with this compound.
In Vivo Efficacy in a Rodent Model of Seizures
This compound has demonstrated anticonvulsant activity in the 6-Hz model of psychomotor seizures in mice, a model used to identify drugs effective against therapy-resistant partial seizures.
Quantitative Data Summary
| Model | Species | Stimulus Intensity | Median Effective Dose (ED50) of this compound |
| 6-Hz Seizure Model | Mouse | 32 mA | 2.8 mg/kg |
| 6-Hz Seizure Model | Mouse | 44 mA | 10.2 mg/kg |
Data from a study evaluating the synergistic effects of this compound with levetiracetam.
Experimental Protocol: 6-Hz Seizure Model
This protocol outlines the procedure for inducing psychomotor seizures in mice and assessing the anticonvulsant effects of this compound.
Pharmacokinetics in Rodents
While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, and absolute bioavailability for this compound in rodents are not publicly available in the reviewed literature, it has been described as having a favorable pharmacokinetic profile. Compared to earlier mGluR2 PAMs, this compound exhibits lower clearance, higher oral exposure, and higher bioavailability in both rodent and non-rodent species.[1] This improved profile suggests good drug-like properties for in vivo applications.
Conclusion
This compound demonstrates significant in vivo activity in rodent models of schizophrenia and seizures. Its mechanism as a positive allosteric modulator of mGluR2 allows for the attenuation of hyperglutamatergic states, leading to improvements in behavioral and neuropathological outcomes. The compound's favorable pharmacokinetic properties further support its utility as a research tool and potential therapeutic agent. The detailed experimental protocols provided herein offer a foundation for the design of future preclinical studies investigating the role of mGluR2 modulation in CNS disorders.
References
JNJ-46356479: A Deep Dive into its Attenuation of Presynaptic Glutamate Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-46356479 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3] This technical guide explores the core mechanism of this compound, focusing on its effect on presynaptic glutamate release. The glutamatergic dysfunction hypothesis of schizophrenia posits that excessive glutamate release contributes to the pathophysiology of the disorder.[1][4] By enhancing the receptor's response to endogenous glutamate, this compound effectively reduces the presynaptic release of this excitatory neurotransmitter, offering a promising therapeutic strategy.[1][4] This document provides a comprehensive overview of the available data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
This compound acts as a positive allosteric modulator, meaning it binds to a site on the mGluR2 receptor that is distinct from the glutamate binding site. This binding event does not activate the receptor on its own but potentiates the receptor's response when glutamate is present. Presynaptically located mGluR2s function as autoreceptors; their activation by glutamate initiates a negative feedback loop that inhibits further glutamate release. This compound enhances this natural braking system, leading to a significant reduction in presynaptic glutamate exocytosis.
Signaling Pathway
The potentiation of mGluR2 by this compound triggers a cascade of intracellular events that culminate in the inhibition of glutamate release. The following diagram illustrates this signaling pathway.
Caption: this compound potentiates mGluR2 signaling, leading to inhibition of adenylyl cyclase and reduced glutamate release.
Data Presentation
While numerous studies confirm the qualitative effect of mGluR2 PAMs on reducing glutamate release, specific quantitative data for this compound from direct glutamate release assays are not extensively published in the public domain. The primary discovery paper for this compound focuses on its synthesis, in vitro potency, and selectivity.
Table 1: In Vitro Functional Activity of this compound
| Parameter | Value | Cell Line | Assay Principle |
| EC50 | 78 nM | CHO cells expressing human mGluR2 | Measurement of intracellular calcium mobilization |
Data sourced from the discovery publication of this compound.
Preclinical studies in animal models of schizophrenia have demonstrated the functional consequences of this reduction in glutamate release, showing that this compound can reverse behavioral and neuropathological deficits induced by ketamine.[1][2][3]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the effect of compounds like this compound on presynaptic glutamate release. While specific data for this compound using these exact protocols is not publicly available, these methods represent the standard for such investigations.
K+-Evoked Glutamate Release from Synaptosomes
This assay measures the release of glutamate from isolated presynaptic terminals (synaptosomes) upon depolarization with potassium chloride (KCl).
Experimental Workflow:
Caption: A stepwise workflow for measuring K+-evoked glutamate release from isolated synaptosomes.
Detailed Methodology:
-
Synaptosome Preparation: Synaptosomes are typically prepared from the cortex or hippocampus of rodents. The brain tissue is homogenized in a buffered sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Pre-incubation: The synaptosomal suspension is pre-incubated with varying concentrations of this compound or a vehicle control in a physiological buffer (e.g., Krebs-Ringer) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Depolarization: Glutamate release is stimulated by the addition of a high concentration of KCl (e.g., 30-50 mM). A non-depolarizing (basal) control with normal KCl concentration is also included.
-
Sample Collection: After a short incubation period (e.g., 2-5 minutes), the suspension is centrifuged, and the supernatant containing the released glutamate is collected.
-
Glutamate Quantification: The concentration of glutamate in the supernatant is measured using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde.
-
Data Analysis: The amount of glutamate released is calculated by subtracting the basal release from the K+-evoked release. The effect of this compound is expressed as a percentage inhibition of the vehicle control's evoked release.
In Vivo Microdialysis
This technique allows for the measurement of extracellular glutamate levels in the brain of a freely moving animal.
Experimental Workflow:
Caption: The procedural flow for conducting in vivo microdialysis to measure extracellular glutamate levels.
Detailed Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., prefrontal cortex, striatum) of an anesthetized rodent using stereotaxic coordinates.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a recovery period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular glutamate.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally or orally).
-
Post-treatment Collection: Dialysate collection continues for several hours after drug administration to monitor changes in extracellular glutamate levels.
-
Glutamate Analysis: The concentration of glutamate in the dialysate samples is determined using a highly sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Glutamate concentrations in post-treatment samples are expressed as a percentage of the average baseline concentration.
Conclusion
This compound represents a targeted approach to modulating the glutamatergic system by specifically enhancing the function of presynaptic mGluR2. This positive allosteric modulation leads to a reduction in glutamate release, a mechanism with significant therapeutic potential for disorders characterized by glutamate excitotoxicity, such as schizophrenia. While direct quantitative data on the effect of this compound on glutamate release is not widely available in peer-reviewed literature, the established methodologies of K+-evoked release from synaptosomes and in vivo microdialysis provide robust frameworks for the continued investigation and characterization of this and similar compounds. The promising preclinical findings in animal models underscore the potential of this compound as a novel therapeutic agent.
References
- 1. The positive allosteric modulator of the mGlu2 receptor this compound partially improves neuropathological deficits and schizophrenia-like behaviors in a postnatal ketamine mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Early treatment with this compound, a mGluR2 modulator, improves behavioral and neuropathological deficits in a postnatal ketamine mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the PAM of mGluR2, this compound, on brain apoptotic protein levels in a mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-46356479: A Positive Allosteric Modulator of mGluR2 and its Neuroprotective Role
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-46356479 is a selective, orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Emerging preclinical evidence highlights its potential as a neuroprotective agent, primarily through the attenuation of glutamate-mediated excitotoxicity and modulation of apoptotic pathways. This technical guide provides a comprehensive overview of the core mechanisms, quantitative preclinical data, and detailed experimental protocols related to the neuroprotective effects of this compound.
Core Mechanism of Action
This compound functions as a positive allosteric modulator specifically targeting the mGluR2 receptor. As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor itself.[1] The therapeutic rationale for targeting mGluR2 in the context of neuroprotection stems from the glutamate hypothesis of neurodegeneration, which posits that excessive glutamate release can lead to excitotoxicity and subsequent neuronal cell death.[1] By potentiating the function of presynaptic mGluR2, this compound effectively reduces the release of glutamate, thereby mitigating the downstream neurotoxic cascade.[2]
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound are mediated through its influence on intracellular signaling cascades that regulate apoptosis. Activation of mGluR2 by glutamate, enhanced by this compound, leads to the inhibition of adenylyl cyclase, which in turn modulates downstream pathways that control the expression and activity of key apoptotic proteins.
References
JNJ-46356479: A Technical Overview of a Novel mGlu2 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-46356479 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a key regulator of presynaptic glutamate release, mGluR2 has emerged as a promising therapeutic target for central nervous system (CNS) disorders characterized by glutamatergic dysfunction, notably schizophrenia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, including its mechanism of action and effects in preclinical models. Detailed methodologies for key experiments and visualizations of relevant pathways are also presented to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine, is a complex heterocyclic molecule.[1] Its structure is characterized by a triazolopyridine core, a trifluoromethyl group, a cyclopropylmethyl moiety, and a difluorophenylpiperazinyl methyl side chain.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine | [1] |
| SMILES | FC1=CC=C(N2CCN(CC3=C(C(F)(F)F)C4=NN=C(CC5CC5)N4C=C3)CC2)C(F)=C1 | MedChemExpress |
| CAS Number | 1254979-66-2 | [1] |
| Molecular Formula | C22H22F5N5 | [1] |
| Molecular Weight | 451.45 g/mol | [1] |
| Solubility | Soluble in DMSO. Specific quantitative data in aqueous or physiological buffers is not readily available in the public domain. | MedKoo Biosciences |
| pKa | A precise experimentally determined pKa value is not readily available. Prediction methods can be employed for estimation. | N/A |
Pharmacological Properties
This compound functions as a positive allosteric modulator of the mGluR2 receptor, enhancing the receptor's response to the endogenous ligand, glutamate. This modulatory activity does not extend to direct agonism of the receptor.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Assay | Source |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGluR2 | Functional Assays | [1][2] |
| EC50 | 78 nM | Not specified in detail, likely a functional assay measuring a downstream signaling event (e.g., GTPγS binding or calcium mobilization). | [1][2] |
| Selectivity | Selective for mGluR2 over other mGlu receptors. | Not specified in detail. | N/A |
| Oral Bioavailability | Orally bioavailable. | In vivo studies. | [1][2] |
Signaling Pathway and Mechanism of Action
As a PAM of mGluR2, this compound potentiates the receptor's activity in the presence of glutamate. mGluR2 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Presynaptically, mGluR2 activation inhibits voltage-gated calcium channels, which in turn reduces the release of glutamate. This negative feedback mechanism is crucial for maintaining glutamate homeostasis.
Caption: Signaling pathway of mGluR2 modulation by this compound.
Preclinical Evidence and Experimental Protocols
Neuroprotective Effects in a Mouse Model of Schizophrenia
This compound has demonstrated neuroprotective effects in a ketamine-induced mouse model of schizophrenia. Studies have shown that it can attenuate apoptosis by modulating the levels of key apoptotic proteins.
A detailed protocol for this experiment is not fully available in the public domain. However, based on typical western blot procedures, the following steps would be involved:
-
Tissue Preparation: Prefrontal cortex and hippocampus tissues from control and this compound-treated mice are homogenized in lysis buffer.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against Bcl-2, Bax, and cleaved caspase-3.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified and normalized to a loading control (e.g., β-actin).
Caption: General workflow for Western Blot analysis.
In Vivo Target Engagement and Pharmacokinetics using PET Imaging
Positron Emission Tomography (PET) imaging with a radiolabeled version of this compound ([18F]this compound) has been used to assess its in vivo properties.
Detailed protocols for these studies are extensive. A generalized workflow is presented below:
-
Radiolabeling: this compound is radiolabeled with Fluorine-18.
-
Animal Preparation: Animals (rodents or non-human primates) are anesthetized and positioned in the PET scanner.
-
Radiotracer Injection: A bolus of [18F]this compound is administered intravenously.
-
PET Scan: Dynamic PET data is acquired over a specific time course (e.g., 90-120 minutes).
-
Blood Sampling: Arterial blood samples are collected to measure radiotracer concentration and metabolite formation.
-
Image Reconstruction and Analysis: PET images are reconstructed, and time-activity curves are generated for various brain regions.
-
Pharmacokinetic Modeling: The data is used to determine key pharmacokinetic parameters such as brain uptake, metabolic stability, and receptor occupancy.
Caption: General workflow for PET imaging studies.
In Vitro Functional Assays
The potency of this compound as an mGluR2 PAM is determined using in vitro functional assays. While specific, detailed protocols for this compound are not publicly available, a general methodology for determining the EC50 of an mGluR2 PAM is described below.
-
Cell Culture: A stable cell line expressing the human mGluR2 receptor (e.g., CHO or HEK293 cells) is cultured.
-
Assay Preparation: Cells are plated in a multi-well format.
-
Compound Addition: A fixed, sub-maximal concentration of glutamate (typically EC20) is added to the cells, followed by a range of concentrations of the test compound (this compound).
-
Incubation: The cells are incubated to allow for receptor activation and downstream signaling.
-
Signal Detection: The assay readout, which reflects mGluR2 activation, is measured. Common readouts include:
-
GTPγS Binding Assay: Measures the binding of a non-hydrolyzable GTP analog to the G-protein upon receptor activation.
-
Calcium Mobilization Assay: In cells co-expressing a promiscuous G-protein (e.g., Gα16), mGluR2 activation can be coupled to intracellular calcium release, which is measured with a fluorescent indicator.
-
cAMP Assay: Measures the inhibition of forskolin-stimulated cAMP production.
-
-
Data Analysis: The data is plotted as a concentration-response curve, and the EC50 value is calculated using non-linear regression.
Conclusion
This compound is a highly promising mGluR2 positive allosteric modulator with a well-defined chemical structure and potent in vitro activity. Preclinical studies have demonstrated its potential for oral bioavailability and neuroprotective effects in a relevant disease model. The data presented in this technical guide, including the outlined experimental approaches, provide a solid foundation for further investigation into the therapeutic potential of this compound for the treatment of schizophrenia and other CNS disorders. Further research is warranted to fully elucidate its physicochemical properties, such as aqueous solubility and pKa, and to obtain more detailed insights into its in vivo efficacy and safety profile.
References
JNJ-46356479: A Deep Dive into its Selectivity for the mGluR2 Subtype
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of JNJ-46356479, a potent and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] We will delve into its selectivity over other mGluR subtypes, the experimental protocols used to determine this, and the underlying signaling pathways.
Quantitative Selectivity Profile
| Receptor Subtype | Activity | Potency (EC50) | Efficacy (% of Glutamate Max) | Data Availability |
| mGluR2 | Positive Allosteric Modulator (PAM) | 78 nM [1] | 256% [3] | Publicly Available |
| mGluR1 | Inactive (qualitative) | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| mGluR3 | Inactive (qualitative) | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| mGluR4 | Inactive (qualitative) | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| mGluR5 | Inactive (qualitative) | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| mGluR6 | Inactive (qualitative) | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| mGluR7 | Inactive (qualitative) | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| mGluR8 | Inactive (qualitative) | Not Publicly Available | Not Publicly Available | Not Publicly Available |
Note: The lack of publicly available quantitative data for mGluR subtypes other than mGluR2 is a limitation. The qualitative assessment of "inactive" is based on general statements of high selectivity in the literature.
Experimental Protocols
The selectivity of a compound like this compound is typically determined through a series of in vitro assays. Below are detailed methodologies representative of those used for characterizing mGluR PAMs.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous receptor expression.
-
Transfection: Cells are transiently or stably transfected with plasmids encoding the human mGluR subtypes (mGluR1 through mGluR8). For assays measuring G-protein activation, co-transfection with a G-protein of interest (e.g., Gαi) may be performed.
Primary Screening and Selectivity Assays
A common method to assess the activity of mGluR PAMs is through functional assays that measure the downstream consequences of receptor activation.
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
-
Membrane Preparation: Transfected HEK293 cells are harvested and homogenized to isolate cell membranes containing the mGluR subtypes.
-
Assay Buffer: Membranes are resuspended in an assay buffer typically containing HEPES, MgCl2, and GDP.
-
Incubation: Membranes are incubated with a fixed concentration of glutamate (agonist) at its EC20 (the concentration that elicits 20% of the maximal response), [35S]GTPγS, and varying concentrations of this compound.
-
Detection: The reaction is terminated by rapid filtration, and the amount of membrane-bound [35S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: Data are analyzed using non-linear regression to determine the EC50 (potency) and Emax (efficacy) of the PAM. To assess selectivity, this procedure is repeated for each of the eight mGluR subtypes.
For mGluR1 and mGluR5, which couple to Gq G-proteins and lead to intracellular calcium mobilization, a calcium flux assay is employed.
-
Cell Plating: Transfected cells are plated in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A baseline fluorescence is measured before the addition of this compound followed by a sub-maximal concentration of glutamate.
-
Detection: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.
-
Selectivity Determination: Lack of a significant increase in fluorescence in the presence of this compound at mGluR1 and mGluR5 would indicate selectivity for Gi/o-coupled mGluRs.
Signaling Pathways and Experimental Workflows
mGluR2 Signaling Pathway
mGluR2 is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and reduces neurotransmitter release.
Caption: Simplified mGluR2 signaling cascade.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a compound like this compound across the mGluR family.
Caption: Workflow for mGluR PAM selectivity screening.
Conclusion
This compound is a highly selective positive allosteric modulator of mGluR2. While detailed quantitative data on its activity at other mGluR subtypes is not widely disseminated, the available information strongly supports its specificity for mGluR2. The experimental protocols outlined in this guide represent the standard methodologies used to establish such selectivity profiles. The high selectivity of this compound makes it a valuable tool for investigating the physiological and pathophysiological roles of mGluR2 and a promising candidate for the development of novel therapeutics for central nervous system disorders.
References
Methodological & Application
JNJ-46356479: Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-46356479 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). As a presynaptic autoreceptor, mGluR2 activation inhibits glutamate release, a mechanism of significant interest for treating neurological and psychiatric disorders characterized by glutamatergic dysregulation, such as schizophrenia and certain forms of epilepsy. This document provides detailed application notes and protocols for the use of this compound in in vivo mouse studies, based on currently available preclinical data. It includes dosage information, administration protocols, and methodologies for evaluating its effects in relevant mouse models.
Introduction
Metabotropic glutamate receptor 2, a Gi/o-coupled G protein-coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability. This compound acts as a PAM at this receptor, enhancing the response of mGluR2 to its endogenous ligand, glutamate. This allosteric modulation provides a sophisticated approach to fine-tuning glutamatergic neurotransmission without direct receptor activation, potentially offering a more favorable safety profile compared to orthosteric agonists. Preclinical studies in mice have demonstrated the efficacy of this compound in models of schizophrenia and seizures, highlighting its therapeutic potential.
Data Presentation
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Model | Dosage | Route of Administration | Vehicle | Treatment Regimen | Reference(s) |
| Postnatal Ketamine Model of Schizophrenia | 10 mg/kg | Subcutaneous (s.c.) | 10% Hydroxypropyl-beta-cyclodextrin (HPβCD) and 5% DMSO | Daily injections during the adolescent period (Postnatal Day 35-60) | [1] |
| 6-Hz Seizure Model | 2.8 mg/kg (ED₅₀ at 32-mA) | Not specified | Not specified | Acute administration | [2] |
| 6-Hz Seizure Model | 10.2 mg/kg (ED₅₀ at 44-mA) | Not specified | Not specified | Acute administration | [2] |
| PET Imaging (Blocking Study) | 4 mg/kg | Intravenous (i.v.) | Not specified | Single dose prior to radioligand injection |
Signaling Pathway
This compound potentiates the effect of glutamate on the mGluR2 receptor. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately leads to a reduction in presynaptic glutamate release.
References
Application Notes: [18F]JNJ-46356479 PET Imaging of Metabotropic Glutamate Receptor 2 (mGluR2) in Primates
Introduction
[18F]JNJ-46356479 is the first fluorine-18 (B77423) labeled positron emission tomography (PET) radioligand developed for imaging the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] mGluR2 is implicated in various psychiatric and neurological disorders, making it a significant target for therapeutic drug development.[2] This radiotracer allows for the in vivo quantification and assessment of mGluR2 distribution and density in the brain. [18F]this compound exhibits excellent brain permeability, favorable metabolic stability, and fast, reversible kinetics, making it a promising tool for both preclinical research in non-human primates and potential future translational studies in humans.[1][2]
Radiosynthesis and Quality Control Protocol
The radiosynthesis of [18F]this compound is achieved through a copper (I)-mediated radiofluorination of an organoborane precursor.[1][2] The process can be fully automated using a commercial synthesis platform like the TRACERLab™ FXF-N.[2]
Materials and Reagents
-
Organoborane precursor (compound 9 in Gao et al., 2021)
-
[18F]Fluoride
-
[Cu(OTf)2py4] catalyst
-
n-Butanol (n-BuOH) cosolvent
-
Solvents for purification (e.g., acetonitrile, water)
-
Ethanolic saline (10%) for final formulation
Automated Radiosynthesis Procedure
-
[18F]Fluoride Trapping : Cyclotron-produced [18F]fluoride is trapped on an anion-exchange cartridge.
-
Elution : The trapped [18F]fluoride is eluted into the reactor vessel.
-
Azeotropic Drying : The [18F]fluoride is dried azeotropically to remove water.
-
Labeling Reaction : The organoborane precursor, copper catalyst, and n-BuOH cosolvent are added to the reactor. The reaction mixture is heated to facilitate the copper-mediated radiofluorination.
-
Purification : The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation : The purified [18F]this compound fraction is collected, the solvent is removed, and the final product is formulated in a sterile 10% ethanolic saline solution for injection.
Quality Control
The final product must be assessed for identity, purity, and molar activity before in vivo use.
| Parameter | Specification |
| Radiochemical Purity | > 95% |
| Chemical Purity | > 95% |
| Molar Activity (at EOS) | 180 ± 102 GBq/μmol |
| Radiochemical Yield (non-decay-corrected) | 5 ± 3% |
| Synthesis Time | ~45 minutes |
| Formulation | 10% Ethanolic Saline |
Table 1: Quality Control Specifications for [18F]this compound. Data sourced from Gao et al., 2021.[2]
Primate PET Imaging Protocol
This protocol is based on studies conducted in cynomolgus monkeys (Macaca fascicularis).[1][2]
Animal Preparation
-
Fasting : The primate should be fasted overnight prior to the PET scan to ensure stable physiological conditions.
-
Anesthesia :
-
Initial sedation is achieved with ketamine (10-15 mg/kg, i.m.).[3]
-
An intravenous catheter is placed, typically in the saphenous vein, for radiotracer injection and administration of fluids or other drugs.[3]
-
The animal is intubated, and anesthesia is maintained using isoflurane (B1672236) (1-3%) in oxygen throughout the duration of the scan.[4][5]
-
Vital signs (heart rate, respiratory rate, blood pressure, oxygen saturation, and body temperature) should be monitored continuously.[3][6] Supplemental heat should be provided to prevent hypothermia.[3][6]
-
-
Positioning : The animal is positioned on the scanner bed to ensure the brain is within the scanner's field of view. A stereotaxic frame may be used to minimize head motion.
Radiotracer Administration and PET Scan Acquisition
-
Transmission Scan : A transmission scan is acquired prior to the emission scan for attenuation correction.
-
Radiotracer Injection : [18F]this compound is administered as an intravenous bolus injection.
-
Dynamic Emission Scan : A dynamic emission scan is initiated simultaneously with the injection. The scan duration is typically 90-120 minutes.
-
Frame Sequence Example : A typical framing sequence might be: 2 x 30s, 3 x 1 min, 5 x 2 min, 4 x 4 min, and 9 x 10 min.[7]
-
Arterial Blood Sampling and Metabolite Analysis (Optional but Recommended)
-
Catheterization : For kinetic modeling requiring an arterial input function, an arterial line is placed (e.g., in the femoral artery).
-
Sampling : Manual or automated arterial blood samples are collected frequently in the first few minutes after injection, with decreasing frequency over the remainder of the scan.
-
Metabolite Analysis : Plasma is separated from whole blood, and radioactivity is measured. A portion of the plasma is analyzed using HPLC to determine the fraction of radioactivity corresponding to the unchanged parent radiotracer over time.
Data Analysis Protocol
Image Reconstruction and Pre-processing
-
Reconstruction : PET data are reconstructed using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM), with corrections for attenuation, scatter, and decay.
-
Co-registration : The dynamic PET images are co-registered to a corresponding MRI scan of the primate's brain to allow for accurate anatomical delineation of brain regions.
-
Motion Correction : Frames are checked for head motion and corrected if necessary.
Region of Interest (ROI) Definition
Anatomical regions of interest (ROIs) are drawn on the co-registered MRI based on a primate brain atlas. Key ROIs for mGluR2 imaging include the cortex, striatum, thalamus, hippocampus, and cerebellum.[2]
Generation of Time-Activity Curves (TACs)
The mean radioactivity concentration for each ROI is calculated for each time frame and plotted against time to generate time-activity curves (TACs). TACs are typically expressed in Standardized Uptake Values (SUV).
Kinetic Modeling
The TACs are analyzed using pharmacokinetic models to quantify receptor binding.
-
Standardized Uptake Value (SUV) : A semi-quantitative measure calculated as: SUV = [Radioactivity Concentration (MBq/mL)] / [Injected Dose (MBq) / Body Weight (kg)]
-
Kinetic Modeling : For more detailed quantification, kinetic models such as the two-tissue compartment model (2T4k) can be used with an arterial input function to estimate the total volume of distribution (V T), which is proportional to the density of available receptors.[2]
Quantitative Data Summary
The following table summarizes key quantitative findings from the primate PET study of [18F]this compound.
| Parameter | Brain Region | Result |
| Brain Permeability | Whole Brain | Excellent |
| Kinetics | Whole Brain | Fast and reversible |
| Metabolic Stability | Plasma | Good in vivo stability |
| % Decrease in SUV (Blocking Study) | Nucleus Accumbens | 18.7 ± 5.9% |
| Cerebellum | 18.0 ± 7.9% | |
| Parietal Cortex | 16.9 ± 7.8% | |
| Hippocampus | 16.8 ± 6.9% |
Table 2: Summary of [18F]this compound PET Imaging Results in a Cynomolgus Monkey. Data sourced from Gao et al., 2021.[2]
Visualizations
References
- 1. Synthesis and Characterization of [18F]this compound as the First 18F-Labeled PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of [18F]this compound as the first 18F-labeled PET imaging ligand for metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anesthesia Guidelines: Macaques | Research & Innovation Office [research.umn.edu]
- 4. Awake Nonhuman Primate Brain PET Imaging with Minimal Head Restraint: Evaluation of GABAA Benzodiazepine Binding with [11C]Flumazenil in Awake and Anesthetized Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaesthesia for positron emission tomography scanning of animal brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. Preliminary PET Imaging of Microtubule-Based PET Radioligand [11C]MPC-6827 in a Nonhuman Primate Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-46356479 in Ketamine-Induced Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. The glutamate (B1630785) hypothesis of schizophrenia posits that dysfunction of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamate system, contributes to the pathophysiology of the disease. Administration of NMDA receptor antagonists, such as ketamine, in animal models can recapitulate schizophrenia-like symptoms and neuropathological alterations, providing a valuable tool for preclinical research.[1][2][3]
JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[4] mGluR2 acts as a presynaptic autoreceptor that negatively modulates glutamate release.[1][5] By enhancing the function of mGluR2, this compound is hypothesized to counteract the excessive glutamate release ("glutamate storm") induced by NMDA receptor hypofunction, thereby ameliorating schizophrenia-like deficits.[6][7][8] These application notes provide an overview of the use of this compound in a postnatal ketamine mouse model of schizophrenia, including experimental protocols and a summary of key findings.
Signaling Pathway of this compound in the Context of Ketamine-Induced Glutamate Dysregulation
Caption: Proposed mechanism of this compound in the ketamine model.
Data Summary
The following tables summarize the reported effects of this compound in a postnatal ketamine mouse model of schizophrenia.
Table 1: Behavioral Deficits
| Behavioral Test | Parameter | Effect of Ketamine | Effect of this compound Treatment |
| Novel Object Recognition | Preference for Novel Object | Decreased | Preference Recovered |
| Social Novelty | Preference for Novel Animal | Decreased | Preference Recovered |
| Social Dishabituation | Dishabituation in 5th trial | Absent | Interest Recovered |
Table 2: Neuropathological and Molecular Changes
| Analysis | Brain Region | Marker | Effect of Ketamine | Effect of this compound Treatment |
| Immunohistochemistry | Medial Prefrontal Cortex | Parvalbumin (PV)+ Cells | Reduced | Normalized |
| Dentate Gyrus | Parvalbumin (PV)+ Cells | Reduced | Normalized | |
| Hippocampus | c-Fos Expression | Decreased | Normalized | |
| Western Blot | Prefrontal Cortex & Hippocampus | Bcl-2 (anti-apoptotic) | Reduced | Partially Restored |
| Prefrontal Cortex & Hippocampus | Caspase-3 & Bax (pro-apoptotic) | No significant change reported | Inverse correlation with behavioral deficits |
Experimental Protocols
I. Postnatal Ketamine Model of Schizophrenia
This protocol establishes a neurodevelopmental model of schizophrenia in mice.
Experimental Workflow Diagram
Caption: Experimental timeline for the postnatal ketamine model.
Materials:
-
C57BL/6J mouse pups
-
Ketamine hydrochloride
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 5% DMSO, 5% Tween 80, 90% sterile water)
-
Standard animal housing and husbandry equipment
Procedure:
-
Animal Model: On postnatal days (PND) 7, 9, and 11, administer ketamine (30 mg/kg, intraperitoneally) or an equivalent volume of saline to mouse pups.[7]
-
Adolescent Treatment: During the adolescent period (PND 35-60), administer this compound (10 mg/kg, i.p.) or vehicle daily to the mice.[7]
-
Behavioral Testing: In adulthood (PND >90), perform a battery of behavioral tests to assess cognitive and negative symptom-like behaviors.[9]
-
Tissue Collection: Following behavioral testing, euthanize the animals and collect brain tissue for neuropathological and molecular analyses.
II. Behavioral Assays
Note: The following are generalized protocols. Specific parameters should be optimized for the experimental setup.
A. Novel Object Recognition (NOR) Test: This test assesses recognition memory, a component of cognitive function.
-
Habituation: Individually place mice in an open-field arena (e.g., 40x40 cm) for 10 minutes to habituate.
-
Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Test Phase: After a retention interval (e.g., 1 hour), replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes.
-
Analysis: Record the time spent exploring each object. A preference for the novel object (exploration time >50%) indicates intact recognition memory.
B. Social Novelty and Dishabituation Test: This test evaluates social memory and interest in social novelty.
-
Habituation: Place the test mouse in a three-chambered social apparatus and allow it to habituate.
-
Social Novelty Phase: Place a "stranger" mouse in one of the side chambers. Allow the test mouse to explore all three chambers.
-
Dishabituation Phase: Introduce a second, "novel" stranger mouse into the previously empty side chamber.
-
Analysis: Record the time the test mouse spends in each chamber and interacting with each stranger mouse. A preference for the novel stranger indicates normal social memory. The recovery of interest in a novel animal after habituation to a familiar one demonstrates social dishabituation.[7]
III. Molecular and Neuropathological Analyses
A. Immunohistochemistry for Parvalbumin (PV) and c-Fos: This technique is used to quantify changes in specific neuronal populations and neuronal activity.
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA), and prepare cryosections of the brain regions of interest (e.g., prefrontal cortex, hippocampus).
-
Staining:
-
Incubate sections with primary antibodies against PV or c-Fos.
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount sections with a DAPI-containing medium to visualize cell nuclei.
-
-
Imaging and Analysis: Capture images using a fluorescence microscope and quantify the number of PV-positive cells or c-Fos-positive nuclei in defined regions of interest.[1][7]
B. Western Blot for Apoptotic Proteins: This method quantifies the levels of proteins involved in apoptosis.
-
Protein Extraction: Homogenize brain tissue (prefrontal cortex, hippocampus) in lysis buffer to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and cleaved caspase-3. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis: Apply a chemiluminescent substrate and detect the signal. Quantify band intensities and normalize to the loading control.[7]
Conclusion
The postnatal ketamine model in mice effectively induces behavioral and neuropathological deficits relevant to schizophrenia.[1][7] this compound, a positive allosteric modulator of mGluR2, has demonstrated efficacy in reversing these deficits, suggesting that targeting the mGluR2 receptor is a promising therapeutic strategy for the treatment of cognitive and negative symptoms of schizophrenia.[1][7] The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound and other mGluR2 modulators in this preclinical model.
References
- 1. researchgate.net [researchgate.net]
- 2. Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neurotoxic/Neuroprotective Effects of Clozapine and the Positive Allosteric Modulator of mGluR2 this compound in Human Neuroblastoma Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [diposit.ub.edu]
JNJ-46356479 Administration Protocols for Central Nervous System Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the administration of JNJ-46356479, a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), for central nervous system (CNS) research.[1][2] this compound enhances the receptor's response to endogenous glutamate, leading to a reduction in presynaptic glutamate release. This mechanism of action makes it a valuable tool for studying glutamatergic neurotransmission and its role in various CNS disorders, including schizophrenia. These notes cover various administration routes, including subcutaneous, intravenous, and a proposed oral formulation, along with pharmacokinetic data and a detailed experimental protocol for a preclinical model of schizophrenia.
Introduction to this compound
This compound is a potent and selective mGluR2 PAM with an EC50 of 78 nM.[2] By modulating the mGluR2 receptor, it offers a targeted approach to investigate the therapeutic potential of reducing glutamate hyperexcitability in the CNS. Preclinical studies have demonstrated its in vivo activity and brain permeability, making it suitable for a range of CNS investigations.
Mechanism of Action
This compound acts as a positive allosteric modulator at the mGluR2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). Its binding to an allosteric site on the receptor enhances the affinity and/or efficacy of the endogenous ligand, glutamate. Activation of presynaptic mGluR2 receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of voltage-gated calcium channels. This cascade of events ultimately results in a reduction of glutamate release from the presynaptic terminal.
References
Application Notes and Protocols for JNJ-46356479 in Electrophysiology Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor itself. The mGluR2 is a presynaptic autoreceptor that, when activated, inhibits the release of glutamate.[3][4][5] This mechanism of action has positioned this compound as a potential therapeutic agent for neurological and psychiatric disorders characterized by glutamatergic dysfunction, such as schizophrenia.[4][5][6] Preclinical studies in animal models of schizophrenia have demonstrated that this compound can reverse behavioral and certain neuropathological deficits.[3][5][7][8]
These application notes provide a summary of the known characteristics of this compound and detailed protocols for its application in acute electrophysiology slice preparations to study its effects on synaptic transmission and neuronal excitability. While direct quantitative data for this compound in slice electrophysiology is not extensively available in public literature, the provided protocols are based on established methodologies for studying mGluR2 modulators.
Data Presentation
This compound Compound Summary
| Property | Value | Reference |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGluR2 | [1][2] |
| Target | Metabotropic Glutamate Receptor 2 (mGluR2) | [1] |
| EC50 | 78 nM | [2] |
| Known In Vitro Effects | Attenuates glutamate- and dopamine-induced apoptosis in human neuroblastoma cell cultures. | [6] |
| Known In Vivo Effects | Reverses behavioral and neuropathological deficits in a postnatal ketamine mouse model of schizophrenia. | [3][5][7][8] |
Expected Electrophysiological Effects of this compound in Slice Preparations
Based on its mechanism as a presynaptic inhibitor of glutamate release, the following effects are anticipated when applying this compound to acute brain slices. Quantitative values would need to be determined empirically.
| Parameter | Expected Effect | Rationale |
| Evoked Excitatory Postsynaptic Current (eEPSC) Amplitude | Decrease | Reduced presynaptic glutamate release. |
| Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency | Decrease | Reduced probability of spontaneous glutamate vesicle fusion. |
| Paired-Pulse Ratio (PPR) | Increase | A presynaptic mechanism of action leads to a lower probability of release to the first stimulus, resulting in less short-term depression and a relative enhancement of the second response. |
| Long-Term Potentiation (LTP) Induction/Expression | Potential Inhibition | Reduced glutamate release may impair the induction of certain forms of LTP that are dependent on high glutamate concentrations. |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes a standard method for preparing acute brain slices suitable for electrophysiological recordings.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dishes
-
Filter paper
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Ice-cold NMDG-based artificial cerebrospinal fluid (aCSF)
-
Standard aCSF
-
Recovery chamber
-
Water bath
Solutions:
-
NMDG-aCSF (for slicing): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. pH 7.3-7.4, osmolarity ~300-310 mOsm.
-
Standard aCSF (for recording): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM glucose, 2 mM CaCl2, 1 mM MgSO4. pH 7.4, osmolarity ~300-310 mOsm.
Procedure:
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogen-saturated NMDG-aCSF.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated NMDG-aCSF.
-
Mount the brain onto the vibratome stage using cyanoacrylate glue.
-
Fill the vibratome buffer tray with ice-cold, carbogenated NMDG-aCSF.
-
Cut coronal or sagittal slices of the desired brain region (e.g., hippocampus, prefrontal cortex) at a thickness of 250-350 µm.
-
Transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing standard aCSF saturated with carbogen at room temperature and allow them to recover for at least 1 hour before recording.
Protocol 2: Whole-Cell Patch-Clamp Recording of Synaptic Transmission
This protocol describes how to assess the effect of this compound on evoked and spontaneous synaptic currents.
Materials:
-
Prepared acute brain slices in a holding chamber
-
Patch-clamp electrophysiology setup (microscope, micromanipulators, amplifier, digitizer, computer with acquisition software)
-
Recording chamber with continuous perfusion of carbogenated aCSF
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Stimulating electrode (e.g., concentric bipolar electrode)
-
This compound stock solution (in DMSO) and working solutions (in aCSF)
Intracellular Solution (for recording EPSCs):
-
130 mM Cs-methanesulfonate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl2, 5 mM EGTA, 2 mM ATP-Mg, 0.3 mM GTP-Na, 10 mM phosphocreatine. pH 7.2-7.3, osmolarity ~290 mOsm.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated standard aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Visualize a neuron in the desired brain region (e.g., a pyramidal neuron in the CA1 region of the hippocampus).
-
Pull a patch pipette with a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach the selected neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage-clamp the neuron at -70 mV to record EPSCs.
-
Place a stimulating electrode in a region that provides synaptic input to the recorded neuron (e.g., Schaffer collaterals for CA1 pyramidal neurons).
-
Baseline Recording: Record stable baseline eEPSCs for 5-10 minutes by delivering stimuli at a low frequency (e.g., 0.1 Hz). To assess the paired-pulse ratio, deliver two stimuli in close succession (e.g., 50 ms (B15284909) inter-stimulus interval). Also, record sEPSCs for a few minutes in the absence of stimulation.
-
Drug Application: Perfuse the slice with aCSF containing the desired concentration of this compound. Ensure the final DMSO concentration is low (<0.1%).
-
Effect Recording: Continue recording eEPSCs and sEPSCs for 10-20 minutes to observe the effect of the compound.
-
Washout: Perfuse the slice with standard aCSF to wash out the drug and observe any recovery of synaptic transmission.
-
Data Analysis: Measure the amplitude of eEPSCs, the frequency and amplitude of sEPSCs, and the paired-pulse ratio before, during, and after drug application.
Visualizations
Signaling Pathway of this compound
Caption: this compound enhances mGluR2 activity, reducing presynaptic glutamate release.
Experimental Workflow for Electrophysiology
Caption: Workflow for preparing brain slices and recording electrophysiological data.
Logical Relationship of this compound's Presynaptic Action
Caption: Logical flow of this compound's presynaptic effects on synaptic transmission.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The positive allosteric modulator of the mGlu2 receptor this compound partially improves neuropathological deficits and schizophrenia-like behaviors in a postnatal ketamine mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the PAM of mGluR2, this compound, on brain apoptotic protein levels in a mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [diposit.ub.edu]
- 8. Early treatment with this compound, a mGluR2 modulator, improves behavioral and neuropathological deficits in a postnatal ketamine mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of JNJ-46356479 Effects on Apoptotic Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-46356479 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] As a PAM, it enhances the receptor's response to the endogenous ligand glutamate, leading to a reduction in presynaptic glutamate release.[1] This mechanism of action has shown potential in attenuating neuronal apoptosis.[1][2] Western blot analysis is a fundamental technique to investigate the molecular mechanisms by which this compound exerts its anti-apoptotic effects. This document provides detailed protocols for assessing the impact of this compound on key apoptotic proteins and presents a framework for data interpretation.
The intrinsic pathway of apoptosis is critically regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. The ratio of Bax to Bcl-2 is a crucial determinant of cell fate, with an increased ratio favoring apoptosis. This compound has been observed to attenuate apoptosis by partially restoring the levels of the anti-apoptotic protein Bcl-2.[1] Another key event in apoptosis is the activation of caspases, a family of proteases that execute the cell death program. This compound has been shown to decrease the activation of caspase-3, a key executioner caspase.[2]
Data Presentation: Representative Quantitative Western Blot Data
The following table summarizes representative quantitative data from a hypothetical Western blot experiment analyzing the expression of apoptotic proteins in neuronal cells treated with this compound for 24 hours compared to an untreated control. Data is presented as fold change relative to the control, normalized to a loading control (e.g., β-actin).
| Protein Target | Function in Apoptosis | Expected Change with this compound | Representative Fold Change (this compound vs. Control) |
| Bcl-2 | Anti-apoptotic | Increase | 1.85 |
| Bax | Pro-apoptotic | Decrease | 0.60 |
| Bax/Bcl-2 Ratio | Pro-apoptotic Index | Decrease | 0.32 |
| Cleaved Caspase-3 | Executioner Caspase (Active) | Decrease | 0.45 |
| Cleaved PARP | Substrate of Cleaved Caspase-3 | Decrease | 0.55 |
Signaling Pathway and Experimental Workflow Visualization
The diagrams below illustrate the proposed anti-apoptotic signaling pathway of this compound and the general experimental workflow for the Western blot analysis.
Caption: this compound anti-apoptotic signaling pathway.
Caption: Western blot experimental workflow.
Experimental Protocols
Cell Culture and Treatment
-
Culture neuronal cells (e.g., SH-SY5Y or primary neurons) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a predetermined time (e.g., 24 hours).
-
Include a positive control for apoptosis (e.g., staurosporine (B1682477) treatment) to validate the detection of apoptotic markers.
Protein Extraction
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and store at -80°C.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer. Recommended primary antibodies include:
-
Rabbit anti-Bcl-2
-
Mouse anti-Bax
-
Rabbit anti-cleaved caspase-3
-
Rabbit anti-cleaved PARP
-
Mouse anti-β-actin (loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of each target protein to the loading control (β-actin).
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
-
Determine the Bax/Bcl-2 ratio by dividing the normalized intensity of Bax by the normalized intensity of Bcl-2 for each sample.
References
Application Notes and Protocols for JNJ-46356479 Solubility in DMSO for in vitro Assays
For: Researchers, scientists, and drug development professionals.
Introduction
JNJ-46356479 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor. This mechanism of action makes it a valuable tool for studying the therapeutic potential of modulating the glutamatergic system in various central nervous system disorders.[2] For reliable and reproducible in vitro experimental results, the proper preparation of this compound solutions is critical. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving organic molecules like this compound for use in cell-based assays. These application notes provide detailed protocols for the solubilization of this compound in DMSO and its subsequent use in in vitro assays.
Physicochemical Properties and Solubility Data
A summary of the key physicochemical properties of this compound is provided in the table below. While a specific experimentally determined maximum solubility in DMSO has not been definitively reported in publicly available literature, the lead optimization process for this compound was designed to improve upon the poor solubility of its predecessors.[2] Based on its use in cellular assays and the solubility of similar mGluR2 PAMs, a reasonably high solubility in DMSO is anticipated.
| Property | Value | Source |
| Molecular Weight | 451.45 g/mol | [3] |
| Chemical Formula | C22H22F5N5 | [3] |
| EC50 (mGluR2 PAM) | 78 nM | [1] |
| Reported in vitro Assay Concentrations | 1 µM, 10 µM, 25 µM | |
| Vehicle Solvent for in vitro Assays | DMSO | |
| Recommended Stock Solution Concentration | 10 mM (estimated) | N/A |
| Storage Conditions (Solid) | Dry, dark, at -20°C for long-term storage. | [3] |
| Storage Conditions (DMSO Stock Solution) | -20°C for long-term storage. | N/A |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is recommended to prepare a concentrated stock solution to minimize the final concentration of DMSO in the in vitro assay, which can have cytotoxic effects at higher concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Carefully weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Calculating the Volume of DMSO: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (1 mg / (10 mmol/L * 451.45 g/mol )) * 1,000,000 µL/L
-
Volume (µL) ≈ 221.5 µL
-
-
Dissolving the Compound: Add 221.5 µL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be applied if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
General Protocol for in vitro Cell-Based Assays
This protocol provides a general workflow for using the this compound DMSO stock solution in a typical cell-based assay. The final concentration of this compound and the specific cell type will depend on the experimental design.
Materials:
-
10 mM this compound in DMSO stock solution
-
Cell culture medium appropriate for the cell line being used
-
Cells expressing mGluR2
-
Multi-well plates (e.g., 96-well plate)
-
Pipettes and sterile filter tips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight in an incubator.
-
Preparation of Working Solutions: Prepare serial dilutions of the 10 mM this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 25 µM). It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Treatment: Remove the old medium from the cells and add the prepared working solutions of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period of time (e.g., 24, 48 hours) in an incubator.
-
Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., cell viability, signaling pathway activation, etc.).
Visualizations
Signaling Pathway of mGluR2 Activation
Caption: mGluR2 signaling pathway modulation by this compound.
Experimental Workflow for in vitro Assays
Caption: Workflow for preparing and using this compound in assays.
Troubleshooting
-
Compound Precipitation: If the compound precipitates out of solution upon dilution in aqueous media, consider preparing an intermediate dilution in a co-solvent like ethanol (B145695) before the final dilution in the assay medium. Ensure the final concentration of all solvents is compatible with the cells.
-
Cell Toxicity: If significant cell death is observed in the vehicle control wells, the concentration of DMSO may be too high. Reduce the final DMSO concentration by preparing a more concentrated stock solution or by using a smaller volume of the stock solution.
-
Inconsistent Results: Ensure thorough mixing of the stock and working solutions. Use calibrated pipettes for accurate dilutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing and storing small aliquots.
Safety Precautions
-
This compound is a research chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care and avoid direct contact.
-
Work in a well-ventilated area or a chemical fume hood when handling the compound and DMSO.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
References
Preparation of JNJ-46356479 for Oral Administration in Rats: Application Notes and Protocols
For research, scientific, and drug development professionals, this document provides detailed guidance on the preparation of JNJ-46356479, a selective and orally bioavailable mGluR2 positive allosteric modulator, for oral administration in rat models.
This compound is a novel compound with potential therapeutic applications for central nervous system disorders.[1] Preclinical studies have demonstrated its in vivo activity when administered orally.[1] Proper preparation of the dosing formulation is critical to ensure accurate and reproducible results in experimental studies.
Application Notes
-
Compound Characteristics: this compound is a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), enhancing the receptor's response to endogenous glutamate.[1] It has been shown to be orally bioavailable, making oral gavage a suitable route of administration for preclinical studies in rats.[1]
-
Vehicle Selection: The selection of an appropriate vehicle is crucial for the successful oral administration of this compound. An ideal vehicle should solubilize or suspend the compound uniformly, be non-toxic to the animals, and have minimal impact on the compound's absorption and metabolism. While the specific vehicle used in the initial discovery studies of this compound is not detailed in publicly available literature, a common and effective vehicle for oral administration of hydrophobic compounds in rats is a suspension in a mixture of 0.5% w/v methylcellulose (B11928114) or carboxymethylcellulose (CMC) and 0.1% to 0.5% v/v Tween 80 in purified water. This combination aids in creating a stable and homogenous suspension for accurate dosing.
-
Dosage Considerations: A reported effective oral dose in in vivo studies is 3 mg/kg.[1] The final concentration of the dosing solution should be calculated based on the desired dose and the average body weight of the rats, with a typical administration volume of 5 to 10 mL/kg.
-
Safety Precautions: this compound is a research compound, and a full toxicological profile may not be available. Standard laboratory safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses during handling and preparation. All procedures should be performed in a well-ventilated area or a fume hood.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Compound | This compound | mGluR2 Positive Allosteric Modulator |
| Route of Administration | Oral (gavage) | |
| Reported Effective Dose | 3 mg/kg | In vivo activity demonstrated at this dose. |
| Recommended Vehicle | 0.5% w/v Methylcellulose (or CMC) with 0.1-0.5% v/v Tween 80 in purified water | A common and effective suspension vehicle. |
| Administration Volume | 5 - 10 mL/kg | Standard for oral gavage in rats. |
| Preparation | Freshly prepared daily is recommended. | To ensure stability and homogeneity. |
| Storage of Formulation | If necessary, store at 2-8°C for up to 24 hours, protected from light. Re-sonicate and vortex before use. |
Experimental Protocols
Preparation of Dosing Formulation (Example for a 3 mg/kg dose)
This protocol describes the preparation of a 10 mL dosing solution at a concentration of 0.6 mg/mL, suitable for dosing a 250g rat at 3 mg/kg with an administration volume of 5 mL/kg. Adjust quantities as needed for the number of animals and their weights.
Materials:
-
This compound powder
-
Methylcellulose (or Carboxymethylcellulose, low viscosity)
-
Tween 80
-
Purified water (e.g., Milli-Q or equivalent)
-
50 mL conical tube
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
-
Graduated cylinders or pipettes
-
Sonicator bath
Procedure:
-
Prepare the Vehicle (0.5% Methylcellulose with 0.2% Tween 80):
-
Heat approximately half of the final required volume of purified water (e.g., 25 mL for a 50 mL final vehicle volume) to 60-70°C.
-
Slowly add 0.25 g of methylcellulose to the heated water while stirring continuously with a magnetic stirrer to prevent clumping.
-
Once the methylcellulose is dispersed, add the remaining volume of cold purified water and continue to stir until the solution is clear and homogenous.
-
Add 100 µL of Tween 80 to the methylcellulose solution and continue stirring until fully dissolved.
-
Allow the vehicle to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound. For a 10 mL solution at 0.6 mg/mL, weigh 6 mg of the compound.
-
Place the weighed this compound powder into a suitable container (e.g., a 15 mL conical tube).
-
Add a small volume of the prepared vehicle (e.g., 1-2 mL) to the powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle to the paste while vortexing or triturating to ensure a fine, uniform suspension.
-
Once all the vehicle has been added, sonicate the suspension in a bath sonicator for 10-15 minutes to ensure a homogenous mixture.
-
Visually inspect the suspension for any large particles or clumps. If present, continue sonication.
-
Store the prepared formulation in a tightly sealed, light-protected container.
-
Oral Administration to Rats (Oral Gavage)
Materials:
-
Prepared this compound dosing formulation
-
Appropriately sized oral gavage needle (stainless steel, ball-tipped) for the size of the rat
-
Syringe (1-3 mL)
-
Rat restraint device (optional, but recommended for safety)
-
Calibrated animal scale
Procedure:
-
Animal Preparation:
-
Weigh the rat immediately before dosing to accurately calculate the required volume of the formulation.
-
Gently restrain the rat. Proper handling is crucial to minimize stress and prevent injury to both the animal and the researcher.
-
-
Dosing:
-
Gently vortex the dosing suspension immediately before drawing it into the syringe to ensure homogeneity.
-
Draw the calculated volume of the suspension into the syringe.
-
Hold the rat in a vertical position and gently insert the gavage needle over the tongue and down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the formulation.
-
Carefully remove the gavage needle.
-
-
Post-Dosing Monitoring:
-
Return the rat to its cage and monitor for any immediate adverse reactions (e.g., respiratory distress, lethargy).
-
Continue to monitor the animal according to the experimental protocol.
-
Visualizations
References
Application Notes and Protocols for JNJ-46356479 in Human Neuroblastoma Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-46356479 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). As an mGluR2 PAM, it enhances the receptor's response to its endogenous ligand, glutamate. This modulation can lead to a reduction in presynaptic glutamate release.[1][2] In the context of neuroblastoma, a pediatric cancer of the sympathetic nervous system, this compound has been investigated for its potential neuroprotective and anti-apoptotic properties.[1] Research suggests that this compound is not neurotoxic and can mitigate apoptosis induced by agents like dopamine (B1211576) and glutamate, primarily through the attenuation of caspase-3 activation.[1] These findings indicate a potential therapeutic application for this compound in neuroblastoma and other neurological conditions characterized by glutamate excitotoxicity.
Mechanism of Action
This compound acts as a positive allosteric modulator of mGluR2, which are Gi/o-coupled receptors. Activation of these receptors leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of intracellular signaling pathways. A primary consequence of mGluR2 activation is the inhibition of voltage-gated calcium channels at the presynaptic terminal, which in turn reduces the release of glutamate. By attenuating excessive glutamate release, this compound can protect neurons from excitotoxicity-induced apoptosis. The anti-apoptotic effects are mediated, at least in part, by the inhibition of the caspase cascade, including a reduction in the activation of caspase-3.
Caption: Proposed signaling pathway of this compound in neuroblastoma cells.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on human neuroblastoma cell line SK-N-SH.
Table 1: Effect of this compound on Neuroblastoma Cell Viability
| Treatment | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| Control | - | 24 | 100 |
| This compound | 1 | 24 | ~100 |
| 10 | 24 | ~100 | |
| 25 | 24 | ~100 | |
| Control | - | 48 | 100 |
| This compound | 1 | 48 | ~100 |
| 10 | 48 | ~100 | |
| 25 | 48 | ~95 |
Table 2: Neuroprotective Effect of this compound Against Glutamate (GLU)-Induced Toxicity
| Treatment | This compound (µM) | Viable Cells (%) | Apoptotic Cells (%) |
| GLU (80 mM) | 0 | ~36 | ~60 |
| GLU (80 mM) + this compound | 10 | ~57 | ~45 |
| GLU (80 mM) + this compound | 25 | ~57 | ~45 |
Table 3: Effect of this compound on Caspase-3 Activity
| Treatment | This compound (µM) | Caspase-3 Activity |
| Control | 0 | No significant change |
| This compound | 1, 10, 25 | No significant change |
| Dopamine (DA) | - | Increased |
| DA + this compound | 25 | Reduced vs. DA alone |
| Glutamate (GLU) | - | Increased |
| GLU + this compound | 25 | Reduced vs. GLU alone |
Experimental Protocols
Caption: General experimental workflow for studying this compound in neuroblastoma cells.
Cell Culture
-
Cell Line: Human neuroblastoma cell line SK-N-SH.
-
Culture Medium: Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Cell Viability Assay
This protocol is a general guideline; specific reagents and incubation times may need optimization.
-
Seeding: Plate SK-N-SH cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute this compound to final concentrations (e.g., 1, 10, 25 µM) in culture medium.
-
For neuroprotection studies, prepare medium containing this compound and an apoptosis inducer (e.g., 100 µM dopamine or 80 mM glutamate).
-
Remove the old medium from the cells and add 100 µL of the treatment medium to each well.
-
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C.
-
Measurement:
-
Add 10 µL of PrestoBlue™ cell viability reagent to each well.
-
Incubate for 1-2 hours at 37°C.
-
Measure fluorescence at an excitation/emission of 560/590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V Staining)
-
Cell Preparation: Plate SK-N-SH cells in a 6-well plate and treat with this compound with or without an apoptosis inducer as described above.
-
Harvesting: After the incubation period, collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Caspase-3 Activity Assay (Fluorometric)
-
Lysate Preparation:
-
Plate and treat cells as for the apoptosis assay.
-
After treatment, lyse the cells in a chilled lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Assay:
-
Determine the protein concentration of the cell lysate.
-
In a black 96-well plate, add an equal amount of protein from each sample.
-
Add a reaction buffer containing the fluorogenic caspase-3 substrate Ac-DEVD-AMC.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the fluorescence of the cleaved AMC substrate using a fluorescence microplate reader with an excitation of 380 nm and an emission of 460 nm.
Western Blot for Bcl-2 and Bax
-
Protein Extraction:
-
Plate and treat SK-N-SH cells in 6-well plates.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This compound demonstrates a promising profile for further investigation in neuroblastoma. Its non-toxic nature and its ability to protect against glutamate- and dopamine-induced apoptosis by modulating the mGluR2 pathway and reducing caspase-3 activity highlight its therapeutic potential. The provided protocols offer a framework for researchers to further explore the efficacy and mechanisms of this compound in preclinical neuroblastoma models.
References
Troubleshooting & Optimization
Technical Support Center: JNJ-46356479 Dosage Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the dosage of JNJ-46356479 for your in vitro experiments, with a focus on minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] It enhances the receptor's response to the endogenous ligand, glutamate, which in turn reduces presynaptic glutamate release. This mechanism is being investigated for its therapeutic potential in conditions associated with glutamatergic dysfunction, such as schizophrenia.
Q2: What is the reported on-target potency of this compound?
A2: The half-maximal effective concentration (EC50) for this compound as an mGluR2 PAM is reported to be 78 nM.[1]
Q3: What is known about the selectivity and potential off-target effects of this compound?
Q4: How can I determine the optimal concentration of this compound for my cell-based experiments?
A4: The optimal concentration should be determined empirically for your specific cell line and experimental conditions. A dose-response experiment is recommended to determine the lowest concentration that elicits the desired on-target effect while minimizing potential off-target effects and cytotoxicity.
Q5: What are the initial signs of off-target effects or cellular toxicity in my experiments?
A5: Signs of off-target effects or toxicity can include:
-
Unexpected changes in cell morphology.
-
Reduced cell viability or proliferation at concentrations where the on-target effect is not expected to be maximal.
-
Activation or inhibition of signaling pathways unrelated to mGluR2.
-
Inconsistent results between experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected Cell Death or Reduced Viability | The concentration of this compound is too high, leading to off-target effects or general cytotoxicity. | Perform a dose-response curve to determine the EC50 for your specific on-target effect and an IC50 for cytotoxicity using a cell viability assay (e.g., MTT or CellTiter-Glo). Select a concentration for your experiments that is well below the cytotoxic IC50. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in your culture medium is below the tolerance level for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. | |
| Inconsistent or Non-reproducible Results | Degradation of this compound in culture medium. | Prepare fresh stock solutions and dilute to the final concentration immediately before each experiment. Assess the stability of the compound in your specific culture medium over the time course of your experiment. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. | |
| Lack of Expected On-Target Effect | The concentration of this compound is too low. | Confirm the EC50 in your cell line. Ensure that the concentration used is sufficient to engage the mGluR2 target. |
| Low or absent expression of mGluR2 in the cell line. | Verify the expression of mGluR2 in your chosen cell line using techniques like qPCR, Western blot, or flow cytometry. | |
| Suspected Off-Target Signaling | The concentration of this compound is in a range that engages other cellular targets. | Perform a selectivity assessment using a kinase or receptor profiling service. Lower the concentration of this compound to a range where it is more selective for mGluR2. Use an orthogonal approach, such as siRNA-mediated knockdown of mGluR2, to confirm that the observed effect is on-target. |
Data Presentation
Table 1: On-Target Potency of this compound
| Target | Assay Type | Reported Value |
| mGluR2 | Positive Allosteric Modulator (PAM) Activity | EC50 = 78 nM |
Table 2: Representative Off-Target Selectivity Panel for a Hypothetical mGluR2 PAM
Disclaimer: The following data is illustrative for a hypothetical compound and is intended to provide a template for the types of off-target screening data that should be considered. Specific off-target data for this compound is not publicly available in this comprehensive format.
| Target Class | Target | Assay Type | IC50 / Ki |
| Kinases | Kinase A | Biochemical Inhibition | > 10 µM |
| Kinase B | Biochemical Inhibition | > 10 µM | |
| GPCRs | GPCR X | Radioligand Binding | > 10 µM |
| GPCR Y | Radioligand Binding | > 10 µM | |
| Ion Channels | Ion Channel Z | Electrophysiology | > 10 µM |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 using an MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to use a wide concentration range initially (e.g., 0.01 µM to 100 µM). Include a vehicle-only control (e.g., DMSO at the highest concentration used).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Agitate the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Off-Target Kinase Inhibition Profiling using ADP-Glo™ Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases.
Materials:
-
This compound
-
Kinase panel of interest
-
Respective kinase substrates and buffers
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the appropriate kinase reaction buffer.
-
In a 384-well plate, add the kinase, its specific substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP. Include a no-inhibitor control and a no-kinase control.
-
Incubate the reaction at room temperature for the recommended time for each specific kinase.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and induce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data with a non-linear regression model.
Visualizations
Caption: Signaling pathway of this compound at the mGluR2 receptor.
Caption: Workflow for optimizing this compound dosage.
Caption: Relationship between this compound concentration and effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and characterization of [18F]this compound as the first 18F-labeled PET imaging ligand for metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaron.com [pharmaron.com]
Troubleshooting JNJ-46356479 stability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-46356479. The information provided is intended to help address common stability issues encountered in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy or has visible precipitate after dilution in an aqueous buffer. What is the cause and how can I fix it?
A1: This is likely due to the low aqueous solubility of this compound. While soluble in organic solvents like DMSO, its solubility can be significantly lower in aqueous solutions, leading to precipitation.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining the solubility of this compound. However, be mindful that high concentrations of some solvents can be toxic to cells or interfere with assays.
-
Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with a range of pH values for your aqueous buffer to identify a pH where this compound is more soluble.
-
Use of Co-solvents: Consider the use of a pharmaceutically acceptable co-solvent in your aqueous buffer to increase the solubility of this compound.
-
Sonication: Gentle sonication can help to dissolve small particles that may have precipitated out of solution.
Q2: I am observing a decrease in the activity or concentration of this compound in my aqueous solution over time. What could be the reason?
A2: A decrease in concentration or activity over time suggests that this compound may be degrading in your aqueous solution. The 1,2,4-triazolo[4,3-a]pyridine core of this compound may be susceptible to degradation. Potential degradation pathways include:
-
Hydrolysis: The molecule may be susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.
-
Oxidation: The triazolopyridine ring system can be prone to oxidation. The presence of dissolved oxygen in the buffer can contribute to this degradation.
Q3: How can I prevent the degradation of this compound in my aqueous solutions?
A3: To mitigate degradation, consider the following strategies:
-
pH Control: Maintain the pH of your aqueous solution within a range that minimizes degradation. This can be determined through a stability study across a range of pH values.
-
Use of Antioxidants: If oxidation is suspected, the addition of antioxidants to the buffer may help to stabilize the compound.
-
Degas Buffers: To minimize oxidation, degas your aqueous buffers prior to use to remove dissolved oxygen.
-
Storage Conditions: Store aqueous solutions of this compound at appropriate temperatures (short-term at 2-8°C and long-term at -20°C or lower) and protect them from light.[1]
-
Prepare Fresh Solutions: Whenever possible, prepare fresh aqueous solutions of this compound immediately before use.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound in aqueous solutions.
Step 1: Identify the Problem
The first step is to determine if you have a solubility or a stability issue.
| Observation | Potential Problem |
| Immediate cloudiness or precipitate upon dilution. | Solubility Issue |
| Clear solution initially, but decreased concentration or activity over time. | Stability Issue (Degradation) |
| Appearance of new peaks in HPLC or LC-MS analysis over time. | Stability Issue (Degradation) |
Step 2: Address Solubility Issues
If you suspect a solubility problem, refer to the troubleshooting steps in FAQ Q1 .
Step 3: Investigate and Mitigate Stability Issues
If you suspect degradation, a systematic stability study is recommended. The following experimental protocol can be adapted to your specific needs.
Experimental Protocol: Assessing the Aqueous Stability of this compound
Objective: To determine the stability of this compound in a specific aqueous buffer over time and under different conditions.
Materials:
-
This compound
-
High-purity DMSO
-
Aqueous buffer of interest (e.g., PBS, TRIS)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
pH meter
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Working Solution Preparation: Dilute the stock solution to the final desired concentration in the aqueous buffer of interest. Ensure the final DMSO concentration is compatible with your downstream application.
-
Time-Course Study:
-
Dispense aliquots of the working solution into multiple vials.
-
Take an initial sample (T=0) for immediate analysis.
-
Incubate the remaining vials at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each temperature and prepare it for analysis.
-
-
Sample Analysis:
-
Analyze the samples from each time point by HPLC or LC-MS.
-
Quantify the peak area of the parent this compound peak.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time for each condition.
-
Data Presentation
Summarize the quantitative data from your stability study in a table similar to the one below.
| Buffer Condition (pH) | Temperature (°C) | Time (hours) | This compound Remaining (%) |
| PBS (7.4) | 4 | 0 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| PBS (7.4) | 25 | 0 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| TRIS (8.0) | 25 | 0 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound stability issues.
Potential Degradation Pathway
Caption: Potential degradation pathways for this compound in aqueous solutions.
References
Technical Support Center: Enhancing Brain Penetrance of JNJ-46356479 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving and improving the brain penetrance of the mGluR2 positive allosteric modulator, JNJ-46356479, in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo studies with this compound, presented in a question-and-answer format.
Question 1: My in vivo study shows a low brain-to-plasma concentration ratio (Kp) for this compound, despite literature suggesting it is CNS penetrant. What are the potential causes and how can I troubleshoot this?
Answer:
A lower-than-expected brain-to-plasma concentration ratio can stem from several factors related to the compound's physicochemical properties, its interaction with the blood-brain barrier (BBB), or the experimental setup. While this compound has demonstrated excellent brain permeability in preclinical studies, including PET imaging in rodents and non-human primates[1], variations in experimental conditions can influence its brain uptake.
Possible Causes and Troubleshooting Steps:
-
Active Efflux by P-glycoprotein (P-gp): this compound may be a substrate for efflux transporters like P-gp at the BBB. This is a common reason for reduced brain concentrations of CNS drug candidates.
-
Troubleshooting:
-
In Vitro P-gp Substrate Assessment: Conduct an in vitro transporter assay using MDR1-MDCK cells to determine if this compound is a P-gp substrate. A high efflux ratio in this assay would suggest P-gp mediated transport.
-
In Vivo P-gp Inhibition: Perform a co-administration study in rodents with a known P-gp inhibitor, such as elacridar (B1662867) or tariquidar. A significant increase in the brain-to-plasma ratio of this compound in the presence of the inhibitor would confirm the involvement of P-gp in its brain efflux.
-
-
-
High Plasma Protein Binding: A high fraction of the drug bound to plasma proteins will not be available to cross the BBB.
-
Troubleshooting:
-
Measure Unbound Fraction: Determine the fraction of this compound that is unbound in plasma (fu,p) and in brain homogenate (fu,b) using equilibrium dialysis.
-
Calculate Kp,uu: The unbound brain-to-unbound plasma concentration ratio (Kp,uu) is a more accurate measure of BBB transport. A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 indicates active efflux.
-
-
-
Experimental Variability: Inconsistencies in the experimental protocol can lead to variable results.
-
Troubleshooting:
-
Standardize Procedures: Ensure consistent timing of dosing and sample collection, as well as uniform tissue harvesting and processing methods.
-
Perfusion: For terminal studies, ensure complete perfusion of the brain with saline to remove blood contamination, which can artificially inflate brain drug concentrations.
-
-
Question 2: I am observing high inter-animal variability in the brain concentrations of this compound in my rodent studies. What could be the cause and how can I minimize it?
Answer:
High variability in brain exposure can compromise the statistical power of your study and make it difficult to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Possible Causes and Mitigation Strategies:
-
Genetic Polymorphisms in Efflux Transporters: Genetic variations in efflux transporters like P-gp among animals can lead to differences in brain penetration.
-
Mitigation:
-
Use of Inbred Strains: Employing inbred rodent strains can help reduce genetic variability.
-
P-gp Knockout Models: For mechanistic studies, consider using P-gp knockout mice to eliminate the influence of this transporter.
-
-
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the compound will lead to variable plasma and brain concentrations.
-
Mitigation:
-
Accurate Dosing Technique: Ensure precise dosing volumes and consistent administration routes (e.g., oral gavage, intravenous injection).
-
Formulation: Use a well-characterized and stable formulation to ensure consistent drug delivery.
-
-
-
Differences in Animal Health and Stress: The physiological state of the animals can affect drug metabolism and distribution.
-
Mitigation:
-
Acclimatization: Allow sufficient time for animals to acclimatize to the housing conditions before the experiment.
-
Handling: Handle animals consistently and minimize stress, as stress can alter blood flow and BBB permeability.
-
-
Question 3: My results from an in vitro MDR1-MDCK assay suggest this compound is a P-gp substrate. What are my options for improving its brain penetrance in vivo?
Answer:
If this compound is confirmed as a P-gp substrate, there are several strategies you can employ to enhance its brain delivery for in vivo studies.
Strategies to Overcome P-gp Mediated Efflux:
-
Co-administration with a P-gp Inhibitor: This is a common strategy in preclinical research to assess the potential for improved brain exposure.
-
Approach: Administer a potent and specific P-gp inhibitor, such as elacridar, shortly before the administration of this compound. This will transiently block P-gp at the BBB, allowing for increased brain uptake of your compound.
-
-
Prodrug Approach: Chemical modification of this compound to create a prodrug that is not a P-gp substrate can be a viable strategy. The prodrug would be designed to cross the BBB and then be converted to the active parent compound in the brain.
-
Formulation Strategies: Advanced formulation techniques can sometimes help to bypass P-gp mediated efflux.
-
Example: Encapsulation of the drug in nanoparticles that are taken up by receptor-mediated transcytosis across the BBB.
-
Frequently Asked Questions (FAQs)
What is the significance of the unbound brain-to-plasma ratio (Kp,uu)?
The Kp,uu is considered the gold standard for assessing brain penetration because it accounts for the binding of a drug to both plasma proteins and brain tissue. Only the unbound drug is free to interact with its target and elicit a pharmacological effect. A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion. A Kp,uu significantly less than 1 is indicative of active efflux, while a value greater than 1 suggests active influx into the brain.
What are some key physicochemical properties that favor good brain penetrance?
Generally, small molecules with the following properties tend to have better brain penetration:
-
Low molecular weight (< 400-500 Da)
-
Moderate lipophilicity (logP between 1 and 3)
-
Low number of hydrogen bond donors and acceptors
-
Low polar surface area
Are there alternatives to using P-gp knockout mice for studying the role of P-gp in brain efflux?
Yes, the co-administration of a chemical P-gp inhibitor with the drug of interest in wild-type animals is a widely accepted and more cost-effective alternative to using knockout mice. This approach allows for the direct assessment of P-gp's contribution to limiting the brain uptake of a compound.
Data Presentation
While specific quantitative data for this compound's Kp and Kp,uu are not publicly available in the searched literature, the following tables provide an illustrative example of how such data is typically presented for CNS drugs.
Table 1: Physicochemical Properties Influencing Brain Penetrance
| Property | Favorable Range | Rationale |
| Molecular Weight (MW) | < 400-500 Da | Smaller molecules can more easily diffuse across the tight junctions of the BBB. |
| Lipophilicity (logP) | 1 - 3 | A balance is needed; too low and the compound won't cross the lipid membranes, too high and it may be retained in the membrane or be a better substrate for efflux pumps. |
| Polar Surface Area (PSA) | < 60-90 Ų | Lower PSA is associated with better membrane permeability. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bonds to break with water allows for easier passage into the lipid environment of the BBB. |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Similar to HBD, fewer hydrogen bonds facilitate membrane crossing. |
Table 2: Illustrative Brain Penetrance Data for Known CNS Drugs
| Compound | Kp | fu,p | fu,b | Kp,uu | P-gp Substrate |
| Diazepam | 2.5 | 0.02 | 0.05 | 1.0 | No |
| Morphine | 0.3 | 0.65 | 0.70 | 0.28 | Yes |
| Carbamazepine | 1.2 | 0.25 | 0.22 | 1.36 | No |
| Loperamide | 0.02 | 0.08 | 0.01 | 0.0025 | Yes |
Note: This table contains representative data for illustrative purposes and does not represent data for this compound.
Table 3: Commonly Used In Vivo P-glycoprotein Inhibitors in Rodent Studies
| Inhibitor | Typical IV Dose (mg/kg) | Typical PO Dose (mg/kg) | Notes |
| Elacridar (GF120918) | 5 - 10 | 25 - 100 | Potent dual inhibitor of P-gp and BCRP. Often administered 30-60 minutes prior to the test compound. |
| Tariquidar (XR9576) | 5 - 15 | 10 - 20 | Potent and specific P-gp inhibitor with a long duration of action. |
| Cyclosporin A | 10 - 25 | 50 - 200 | First-generation P-gp inhibitor, also has immunosuppressive activity and can inhibit other transporters. |
Experimental Protocols
Protocol 1: In Vitro MDR1-MDCK Bidirectional Transport Assay
Objective: To determine if this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.
Methodology:
-
Cell Culture: Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDR1-MDCK) are cultured on semi-permeable filter supports in transwell plates until a confluent monolayer is formed.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral - A to B):
-
The test compound (this compound) is added to the apical (upper) chamber.
-
At specified time points, samples are taken from the basolateral (lower) chamber to measure the amount of compound that has crossed the monolayer.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
The test compound is added to the basolateral chamber.
-
At specified time points, samples are taken from the apical chamber.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A).
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Protocol 2: Rodent Pharmacokinetic Study with Brain Tissue Collection
Objective: To determine the brain-to-plasma concentration ratio (Kp) of this compound.
Methodology:
-
Animal Dosing: A cohort of rodents (e.g., mice or rats) is administered this compound at a specified dose and route (e.g., oral gavage or intravenous injection).
-
Sample Collection: At predetermined time points after dosing, animals are anesthetized, and blood samples are collected via cardiac puncture.
-
Brain Perfusion: Immediately following blood collection, the animals are transcardially perfused with ice-cold saline to remove blood from the brain tissue.
-
Brain Homogenization: The brain is harvested, weighed, and homogenized in a suitable buffer.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation. Both plasma and brain homogenate samples are processed (e.g., by protein precipitation) to extract the drug.
-
Bioanalysis: The concentration of this compound in the plasma and brain homogenate samples is determined by LC-MS/MS.
-
Data Calculation: The brain-to-plasma concentration ratio (Kp) is calculated by dividing the concentration of the drug in the brain (ng/g) by the concentration in plasma (ng/mL) at each time point. The ratio of the area under the curve (AUC) for brain and plasma can also be used to determine Kp.
Visualizations
Caption: Role of P-glycoprotein at the Blood-Brain Barrier.
Caption: Experimental Workflow for Improving Brain Penetrance.
Caption: Troubleshooting Low In Vivo Brain Concentrations.
References
Navigating the Challenges of JNJ-46356479 Solubility: A Technical Guide
For researchers, scientists, and drug development professionals utilizing JNJ-46356479, its poor solubility in aqueous buffers can present a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental design and execution.
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a promising target for the treatment of central nervous system disorders such as schizophrenia.[1] While exhibiting favorable drug-like properties, its hydrophobic nature can lead to difficulties in achieving desired concentrations in common experimental buffers.[2] This guide offers practical solutions and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: I am observing precipitation when diluting my DMSO stock of this compound into an aqueous buffer like PBS. What can I do?
A2: This is a common issue due to the poor aqueous solubility of this compound. To prevent precipitation, consider the following troubleshooting steps:
-
Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous buffer.
-
Use a co-solvent: For in vivo studies, a formulation of saline containing 10% ethanol (B145695) and 10% Tween® 20 has been successfully used.[3] This suggests that the addition of a small percentage of an organic solvent and a surfactant can significantly improve solubility in aqueous solutions. For in vitro assays, a final DMSO concentration of less than 0.5% is generally recommended to minimize solvent-induced artifacts.
-
pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although the pKa of this compound is not publicly available, you can experimentally test the effect of slightly adjusting the pH of your buffer on its solubility.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can help dissolve small amounts of precipitate. However, be cautious with temperature-sensitive assays.
Q3: Can I prepare a stock solution of this compound directly in an aqueous buffer?
A3: It is not recommended to prepare a high-concentration stock solution of this compound directly in aqueous buffers like PBS or Tris, as it is likely to have very low solubility, leading to inaccurate concentrations.
Q4: How should I store my stock solution of this compound?
A4: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term storage. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section provides a step-by-step approach to addressing solubility issues during your experiments.
Problem: Precipitate forms upon dilution of DMSO stock into aqueous buffer.
Experimental Workflow for Troubleshooting Precipitation
Caption: A troubleshooting workflow for addressing precipitation of this compound in aqueous buffers.
Quantitative Data Summary
While precise solubility values in various buffers are not extensively published, the following table summarizes the available information. Researchers are encouraged to perform their own solubility tests for their specific experimental conditions.
| Solvent/Buffer | Solubility | Remarks |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent to improve aqueous solubility. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Direct preparation of high-concentration solutions is not recommended. |
| Saline with 10% Ethanol and 10% Tween® 20 | Soluble | A formulation successfully used for in vivo studies.[3] |
Experimental Protocols
Protocol for Preparing a this compound Working Solution for In Vitro Cellular Assays
This protocol aims to prepare a working solution with a final DMSO concentration below 0.5%.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile experimental buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh a small amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the DMSO stock solution needed. To keep the final DMSO concentration below 0.5%, the dilution factor should be at least 200-fold.
-
Add the calculated volume of the DMSO stock solution to your pre-warmed (if appropriate for your cells) experimental buffer.
-
Immediately vortex the solution to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If a slight precipitate is observed, brief sonication may help. If significant precipitation occurs, you may need to lower the final concentration or consider using a co-solvent if your experimental system allows.
-
Workflow for Preparing In Vitro Working Solution
Caption: A step-by-step workflow for the preparation of a this compound working solution for in vitro experiments.
Signaling Pathway
This compound acts as a positive allosteric modulator of the mGluR2 receptor. This receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. In the presynaptic terminal, this signaling cascade ultimately leads to a reduction in glutamate release.
Simplified Signaling Pathway of this compound Action
Caption: A diagram illustrating the simplified signaling pathway of this compound as a positive allosteric modulator of the mGluR2 receptor.
References
Technical Support Center: JNJ-46356479 Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing variability in behavioral studies involving the mGluR2 positive allosteric modulator (PAM), JNJ-46356479.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues that may lead to variability in behavioral experiments with this compound.
Issue 1: Inconsistent or Unexpected Behavioral Outcomes
Question: We are observing high variability between subjects or a lack of expected therapeutic effect of this compound in our behavioral assays (e.g., Y-maze, social interaction). What are the potential causes and solutions?
Answer: High variability or lack of efficacy can stem from multiple factors, ranging from compound formulation to the specifics of the behavioral model. Follow this troubleshooting workflow:
Troubleshooting Workflow: Inconsistent Behavioral Data
Caption: Troubleshooting workflow for inconsistent behavioral outcomes.
Issue 2: Compound Formulation and Administration Challenges
Question: I'm having trouble with the preparation and administration of this compound. What are the best practices?
Answer: Proper formulation and consistent administration are critical for reliable results.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in vehicle | - Poor solubility of the compound. - Incorrect vehicle composition or preparation. - Temperature fluctuations. | - Use a validated vehicle such as 10% hydroxypropyl-β-cyclodextrin (HPβCD) with 5% DMSO in sterile water . - Prepare the vehicle by first dissolving this compound in DMSO, then adding the HPβCD solution. - Prepare fresh solutions daily and protect from light. - Gently warm and vortex the solution before each administration to ensure it is fully dissolved. |
| Variable drug exposure between animals | - Inaccurate dosing volume. - Inconsistent administration technique (e.g., oral gavage). - Stress from administration affecting absorption. | - Calibrate pipettes regularly. - Ensure all personnel are thoroughly trained and consistent in their administration technique. - Habituate animals to the administration procedure (e.g., handling, sham gavage) for several days before the experiment begins. |
| Potential for vehicle effects on behavior | - DMSO or other vehicle components can have intrinsic behavioral effects. | - Always include a vehicle-only control group in your experimental design. - Keep the volume of administration as low as possible while ensuring accurate dosing. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this affect behavioral readouts?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] It does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate.[1] By potentiating mGluR2, which is primarily a presynaptic autoreceptor, this compound reduces the release of glutamate in brain regions implicated in schizophrenia.[1][2] This mechanism is thought to counteract the "glutamate storm" associated with the disorder.[1] In behavioral studies, this can lead to the amelioration of cognitive and negative symptom-like behaviors induced by NMDA receptor antagonists like ketamine.[3][4] It's important to consider that mGluR2 modulation can also affect locomotor activity, so appropriate controls are necessary.
Signaling Pathway of this compound
Caption: this compound's potentiation of mGluR2 signaling.
Q2: What are the key sources of variability in the ketamine-induced model of schizophrenia?
A2: The ketamine model is widely used, but it is also a significant source of variability. Key factors include:
-
Dose and Regimen: The dose of ketamine and the frequency of administration (acute vs. sub-chronic) can produce different behavioral phenotypes.
-
Timing of Testing: The time window for behavioral testing after the final ketamine dose is critical, as some behavioral changes are transient while others are more persistent.
-
Animal Strain and Age: Different mouse strains can exhibit varying sensitivity to the psychotomimetic effects of ketamine. Age is also a crucial factor, with adolescent animals often showing different vulnerabilities compared to adults.
-
Environmental Factors: Housing conditions, handling, and the testing environment can all interact with the effects of ketamine to influence behavioral outcomes.
Q3: How should I design my experiments to minimize variability when using this compound?
A3: A robust experimental design is crucial. Consider the following:
-
Power Analysis: Conduct a power analysis to determine the appropriate number of animals per group.
-
Randomization and Blinding: Randomize animals to treatment groups and blind the experimenters to the treatment conditions during behavioral testing and data analysis.
-
Control Groups: Include all necessary control groups:
-
Vehicle + Saline (or vehicle for ketamine)
-
Vehicle + Ketamine
-
This compound + Saline
-
This compound + Ketamine
-
-
Counterbalancing: Counterbalance the order of testing and the position of objects/stimuli in behavioral arenas.
Logical Flow of a Well-Controlled Experiment
Caption: Logical workflow for a robust behavioral study design.
Experimental Protocols
Y-Maze Spontaneous Alternation Test
This test assesses spatial working memory, which is often impaired in schizophrenia models.
Methodology:
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 15 cm high walls).
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the test.
-
Procedure: a. Place the mouse at the end of one arm and allow it to explore the maze freely for 8 minutes. b. Record the sequence of arm entries using an overhead camera and automated tracking software. An arm entry is typically defined as all four paws entering the arm.
-
Data Analysis: a. An "alternation" is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB, BCA). b. The total number of possible alternations is the total number of arm entries minus two. c. Calculate the percentage of spontaneous alternation: (Number of Alternations / (Total Arm Entries - 2)) * 100. d. Also, analyze the total number of arm entries as a measure of locomotor activity.
Three-Chamber Social Interaction Test
This assay evaluates sociability and preference for social novelty.
Methodology:
-
Apparatus: A rectangular, three-chambered box with openings allowing access between chambers. The outer chambers contain wire cages for stimulus mice.
-
Habituation: a. Acclimate the test mouse to the testing room for at least 30-60 minutes. b. Habituate the test mouse to the empty three-chambered apparatus for 10 minutes.
-
Sociability Phase: a. Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. b. Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes. c. Record the time spent in each chamber and the time spent sniffing each wire cage.
-
Social Novelty Phase (Optional): a. Immediately following the sociability phase, replace the empty wire cage with a new, "novel" stranger mouse. The previous stranger mouse remains (now the "familiar" mouse). b. Allow the test mouse to explore for another 10 minutes. c. Record the time spent in each chamber and sniffing each wire cage.
-
Data Analysis: a. Sociability: Compare the time spent with the stranger mouse versus the empty cage. b. Social Novelty: Compare the time spent with the novel stranger versus the familiar stranger.
Data Presentation
The following tables summarize hypothetical, yet expected, outcomes from behavioral studies with this compound in a ketamine-induced mouse model of schizophrenia.
Table 1: Y-Maze Spontaneous Alternation
| Treatment Group | Spontaneous Alternation (%) | Total Arm Entries |
| Vehicle + Saline | 75 ± 5 | 25 ± 3 |
| Vehicle + Ketamine | 55 ± 6 | 35 ± 4 |
| This compound + Ketamine | 68 ± 5# | 28 ± 3# |
| This compound + Saline | 73 ± 4 | 24 ± 2 |
| * p < 0.05 compared to Vehicle + Saline; # p < 0.05 compared to Vehicle + Ketamine |
Table 2: Three-Chamber Social Interaction (Sociability)
| Treatment Group | Time with Stranger (s) | Time with Empty Cage (s) |
| Vehicle + Saline | 250 ± 20 | 100 ± 15 |
| Vehicle + Ketamine | 150 ± 25 | 140 ± 20 |
| This compound + Ketamine | 230 ± 22# | 110 ± 18 |
| This compound + Saline | 245 ± 18 | 105 ± 12 |
| p < 0.05 compared to Vehicle + Saline; # p < 0.05 compared to Vehicle + Ketamine |
References
Technical Support Center: Overcoming hERG Inhibition with JNJ-46356479 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-46356479 and its analogs, with a specific focus on mitigating hERG channel inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3] As a PAM, it does not directly activate the mGluR2 receptor but enhances the receptor's response to the endogenous agonist, glutamate.[1][4] This mechanism is of interest for the treatment of central nervous system disorders, such as schizophrenia, by modulating glutamate neurotransmission.[1][4]
Q2: Why is hERG inhibition a concern when working with this compound analogs?
The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can prolong the QT interval, leading to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[5] During the development of this compound, initial prototype compounds showed undesirable hERG inhibition, a common issue in drug discovery programs.[1][4][6] Therefore, careful monitoring and mitigation of hERG liability are critical when designing new analogs.
Q3: What are the common structural features in mGluR2 PAMs that might lead to hERG inhibition?
While a definitive pharmacophore for hERG inhibition is complex, certain physicochemical properties are associated with an increased risk. These often include:
-
High Lipophilicity: Increased lipophilicity can lead to non-specific binding to the hydrophobic regions of the hERG channel.
-
Basicity: The presence of a basic nitrogen atom that can become protonated at physiological pH is a common feature of many hERG inhibitors.
The lead optimization process for this compound focused on subtle structural modifications to mitigate these liabilities while retaining potency at the mGluR2 receptor.[1][6]
Q4: How can I reduce hERG inhibition in my this compound analog series?
Based on the development of this compound and general medicinal chemistry strategies, consider the following approaches:
-
Modulate Basicity: Subtle changes to the chemical environment of basic nitrogen atoms can significantly impact their pKa and reduce hERG affinity.
-
Reduce Lipophilicity: Introducing polar groups or modifying lipophilic regions of the molecule can decrease non-specific binding to the hERG channel.
-
Structural Modifications: The discovery of this compound involved addressing hERG issues through subtle molecular modifications that improved the overall property profile of the lead compounds.[1][4][6]
Troubleshooting Guide
Problem: My novel this compound analog shows potent mGluR2 activity but has a high level of hERG inhibition.
Possible Cause: The structural modifications made to improve mGluR2 potency may have inadvertently increased the affinity for the hERG channel. This is a common challenge in lead optimization.[1][6]
Solutions:
-
Systematic SAR Exploration: Synthesize a focused library of analogs with modifications at the sites known to influence hERG liability (e.g., basic amine regions, lipophilic moieties).
-
Physicochemical Property Analysis: Analyze the calculated properties (e.g., cLogP, pKa) of your active but hERG-liable compounds and compare them to this compound and its less hERG-active precursors.
-
In Silico Modeling: Utilize predictive QSAR models for hERG inhibition to guide the design of new analogs with a lower probability of off-target activity.[7]
Problem: I am seeing inconsistent results in my in-vitro hERG assay.
Possible Cause: Inconsistencies in hERG assay results can arise from several factors, including compound solubility, stability, and the specific experimental protocol used.
Solutions:
-
Ensure Compound Solubility: Poor solubility can lead to inaccurate concentration-response curves. Verify the solubility of your compounds in the assay buffer and consider using a co-solvent if necessary, ensuring the final concentration of the solvent does not affect the assay.
-
Standardize Experimental Conditions: Use a consistent and validated hERG assay protocol. Key parameters to control include cell line, temperature, voltage protocol, and compound incubation time.
-
Include Reference Compounds: Always include a known hERG inhibitor (e.g., E-4031, cisapride) as a positive control to ensure the assay is performing as expected.[5]
Data Presentation
The following table summarizes the in vitro potency and hERG inhibition data for this compound and a precursor compound, highlighting the successful mitigation of hERG liability while maintaining mGluR2 activity.
| Compound | mGluR2 PAM EC50 (nM) | hERG Inhibition IC50 (µM) |
| Precursor Compound 6 | 78 | < 1 |
| This compound (27) | 78 | > 30 |
Data extracted from Cid JM, et al. J Med Chem. 2016.
Experimental Protocols
Whole-Cell Patch-Clamp hERG Assay
This is the gold-standard method for assessing hERG channel inhibition.
1. Cell Preparation:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Culture cells to 70-90% confluency before the experiment.
-
On the day of the experiment, dissociate cells into a single-cell suspension.
2. Electrophysiology Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a high-resistance (>1 GΩ) seal between the pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
3. Voltage Protocol and Data Acquisition:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV to activate the hERG channels, followed by a repolarizing ramp or step to elicit the characteristic tail current.
-
Record baseline currents in the vehicle control solution.
-
Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady state at each concentration.
-
Record the hERG tail current at each concentration.
4. Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Normalize the current to the baseline control.
-
Plot the percent inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.
Thallium Flux Assay (High-Throughput Screening)
This is a fluorescence-based assay suitable for higher throughput screening of hERG inhibition.
1. Cell Preparation:
-
Plate hERG-expressing cells in a multi-well plate.
-
Load the cells with a thallium-sensitive fluorescent dye.
2. Compound Incubation:
-
Add the test compounds at various concentrations to the wells and incubate.
3. Thallium Stimulation and Fluorescence Reading:
-
Add a stimulus buffer containing thallium to the wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
4. Data Analysis:
-
Calculate the rate of fluorescence increase, which is proportional to the influx of thallium through open hERG channels.
-
Compare the fluorescence signal in compound-treated wells to control wells to determine the percent inhibition.
Visualizations
Caption: Iterative lead optimization cycle for mitigating hERG inhibition.
Caption: General workflow for in vitro hERG channel assays.
Caption: Simplified mGluR2 signaling pathway modulated by a PAM.
References
- 1. Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (this compound), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative structure-activity relationship studies on inhibition of HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-46356479 PET Imaging Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PET imaging agent JNJ-46356479.
Important Note for Researchers: Initial characterization studies have identified this compound as a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] This document is therefore focused on its use as an mGluR2 PET tracer. The P2X7 receptor, while a significant target in neuroinflammation research, is not the intended target for this compound. For clarity, a supplementary diagram of the P2X7 signaling pathway is included for informational purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), with an EC50 of 78 nM.[2] It has been radiolabeled with Fluorine-18 ([18F]this compound) for use as a PET imaging ligand to study the distribution and density of mGluR2 in the brain.[2][3]
Q2: I am observing unexpected uptake of [18F]this compound in my PET scan. Could this be off-target binding?
A2: Yes, unexpected signal can be indicative of off-target binding. While this compound is reported to be selective against other mGluRs, some studies have noted potential off-target binding.[2][3] For instance, uptake in white matter has been suggested as a possible site of off-target binding.[2] It is also important to distinguish off-target binding from non-specific binding, which is more diffuse and not saturable.
Q3: How can I differentiate between specific on-target binding, off-target binding, and non-specific binding?
A3: This can be achieved through a combination of experimental approaches:
-
Blocking Studies: Pre-administering a high dose of a non-radiolabeled, structurally distinct but highly selective mGluR2 ligand should block the specific on-target signal of [18F]this compound. Any remaining, saturable signal in specific regions may be considered off-target.
-
Displacement Studies: Injecting a blocking agent after the administration of [18F]this compound can show displacement from the on-target receptor.
-
Use of Knockout Models: If available, conducting PET scans in mGluR2 knockout animals can help identify signal that is not related to the primary target.
-
In Vitro Autoradiography: This technique on tissue sections allows for higher resolution assessment of binding and can be used with various blocking agents for suspected off-target sites to characterize the binding profile in detail.
Q4: Another mGluR2 PET tracer, [11C]JNJ-42491293, was reported to have significant off-target binding. Is [18F]this compound related?
A4: While both are mGluR2 PET tracers, they are distinct compounds. Interestingly, non-radiolabeled this compound was used as a selective blocking agent to help investigate and confirm the off-target binding of [11C]JNJ-42491293 in rats and non-human primates.[2] This highlights the improved selectivity profile of this compound for mGluR2.
Troubleshooting Guide: Investigating Off-Target Binding
Issue: High signal is observed in a brain region with low expected mGluR2 expression.
| Possible Cause | Troubleshooting Steps |
| Off-Target Binding | 1. Conduct a blocking study: Pre-treat the subject with a high dose of a selective, non-radiolabeled mGluR2 ligand. A persistent, localized signal suggests binding to a different, specific site. 2. Perform in vitro autoradiography: Use tissue sections from the region of interest and co-incubate with [18F]this compound and specific blockers for suspected off-target receptors. 3. Literature Review: Search for known expression patterns of potential off-targets in your region of interest. |
| Non-Specific Binding | 1. Assess Saturability: Non-specific binding is typically non-saturable. In blocking studies, this component of the signal will not be significantly reduced. 2. Evaluate Lipophilicity: Highly lipophilic tracers can sometimes be "stuck" in lipid-rich environments like myelin, leading to persistent signal. Review the physicochemical properties of this compound. |
| Radiometabolites | 1. Analyze Plasma Metabolites: Take blood samples at multiple time points post-injection and analyze the plasma for radiolabeled metabolites using techniques like HPLC. 2. Assess Brain Penetrance of Metabolites: If radiometabolites are present in plasma, determine if they can cross the blood-brain barrier and contribute to the observed signal. |
| Image Artifacts | 1. Review CT/MR Scans: Check for any anatomical abnormalities or issues with the attenuation correction map (e.g., from dental implants, surgical clips) that could create artificial hotspots.[4] 2. Patient/Animal Motion: Motion during the scan can cause blurring and misregistration between the PET and CT/MR images, potentially leading to inaccurate signal localization.[5] |
Quantitative Data
On-Target Binding Profile of this compound
This table summarizes the known on-target binding affinity of this compound for the mGluR2 receptor.
| Compound | Target | Assay Type | Value | Reference |
| This compound | mGluR2 | Positive Allosteric Modulator (PAM) Activity | EC50 = 78 nM | [2] |
Illustrative Off-Target Binding Profile
Characterizing off-target binding requires specific experimental validation. The following table is a template demonstrating how to present such data once determined. Values shown are for illustrative purposes only and do not represent validated off-target binding for this compound.
| Compound | Potential Off-Target | Assay Type | Ki (nM) | Selectivity (Off-Target Ki / On-Target EC50) |
| This compound | Receptor X | Radioligand Binding | > 1000 | > 12.8 |
| This compound | Receptor Y | Radioligand Binding | > 5000 | > 64.1 |
| This compound | Transporter Z | Radioligand Binding | > 10000 | > 128.2 |
Experimental Protocols
Protocol 1: Radiosynthesis of [18F]this compound
This protocol is a summary of the copper(I)-mediated radiofluorination method.[2][3]
-
[18F]Fluoride Production & Trapping: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction. Trap the aqueous [18F]fluoride on an anion exchange cartridge.
-
Elution and Drying: Elute the [18F]fluoride from the cartridge into a reaction vessel. Perform azeotropic drying of the [18F]fluoride at 80°C and then 100°C with anhydrous acetonitrile.
-
Reaction Mixture Preparation: Dissolve the organoborane precursor (compound 9 in the reference) and the copper catalyst ([Cu(OTf)2Py4]) in anhydrous dimethylacetamide (DMA). Take up the dried [18F]fluoride residue in n-butanol and add it to the precursor/catalyst solution.
-
Radiolabeling Reaction: Heat the reaction mixture at 130°C for 10 minutes.
-
Quenching and Purification: Quench the reaction with water. Purify the crude reaction mixture using semi-preparative HPLC to isolate [18F]this compound.
-
Formulation: Remove the HPLC solvent under reduced pressure and formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection. Perform quality control tests (radiochemical purity, specific activity, etc.).
Protocol 2: In Vivo PET Imaging and Blocking Study in Rodents
-
Animal Preparation: Anesthetize the subject animal (e.g., Sprague-Dawley rat) with isoflurane. Place a catheter in the tail vein for tracer injection.
-
Baseline Scan:
-
Position the anesthetized animal in the PET scanner.
-
Administer a bolus injection of [18F]this compound via the tail vein catheter.
-
Acquire dynamic PET data for 60-90 minutes.
-
Perform a CT or MR scan for anatomical co-registration and attenuation correction.
-
-
Blocking Scan (Washout Period Required):
-
On a separate day, use the same animal.
-
Pre-treat the animal with a high dose of a selective, non-radiolabeled mGluR2 ligand (e.g., a selective mGluR2 PAM or NAM) approximately 30 minutes before the tracer injection.
-
Administer the same dose of [18F]this compound as in the baseline scan.
-
Acquire PET data using the identical protocol as the baseline scan.
-
-
Image Analysis:
-
Reconstruct all PET images with appropriate corrections (attenuation, scatter, decay).
-
Co-register the PET images to the anatomical MR or CT scan.
-
Define regions of interest (ROIs) on the anatomical scan for areas of expected on-target binding and areas of suspected off-target binding.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the percentage reduction in tracer uptake in each ROI between the baseline and blocking scans. A significant reduction in a specific area indicates saturable binding.
-
Visualizations
Signaling Pathways and Workflows
Caption: mGluR2 Signaling Pathway.
Caption: Workflow for Investigating Off-Target Binding.
Supplementary Diagram
Caption: P2X7 Receptor Signaling Pathway.
References
- 1. The positive allosteric modulator of the mGlu2 receptor this compound partially improves neuropathological deficits and schizophrenia-like behaviors in a postnatal ketamine mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of [18F]this compound as the first 18F-labeled PET imaging ligand for metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of [18F]this compound as the First 18F-Labeled PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reducing contamination from off‐target binding in the meninges in PI‐2620 tau PET scans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Optimizing JNJ-46356479 Incubation Time for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of JNJ-46356479 in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it influence assay design?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] It does not directly activate the receptor but enhances its response to the endogenous ligand, glutamate.[1] This mechanism, which leads to a reduction in presynaptic glutamate release, is central to its potential therapeutic effects.[1][2] For in vitro assays, this means that the presence of an orthosteric agonist (like glutamate) is often necessary to observe the modulatory effects of this compound. The incubation time should be sufficient to allow for the binding of both the agonist and the PAM to the receptor and the subsequent downstream signaling events.
Q2: What is a typical starting concentration and incubation time for this compound in a cell-based functional assay?
A2: A typical starting concentration for this compound would be around its EC50 value, which is approximately 78 nM.[3][4] However, a full dose-response curve is recommended to determine the optimal concentration for your specific assay system. For initial functional assays measuring proximal signaling events (e.g., GTPγS binding or calcium flux), a starting incubation time of 30 to 60 minutes is a reasonable starting point.[4] For assays measuring more downstream effects like changes in gene expression or cell viability, longer incubation times of 24 to 48 hours may be necessary.[5]
Q3: How do I select the appropriate cell line for my this compound in vitro assay?
A3: The choice of cell line is critical. It should endogenously express mGluR2 or be a recombinant line engineered to express the receptor, such as HEK293 or CHO cells.[4][5] The expression level of the receptor can significantly impact the assay window and the optimal incubation time. It is crucial to validate receptor expression and functionality in the chosen cell line before initiating large-scale experiments. Human neuroblastoma cell lines, such as SK-N-SH, have also been used to study the effects of this compound.[5]
Q4: Should I be concerned about the stability of this compound in my assay medium during long incubation periods?
A4: While specific stability data for this compound in various cell culture media is not extensively published, it is a factor to consider for any small molecule, especially during long-term incubations (e.g., 24-72 hours). If you observe a decrease in effect at later time points, compound degradation could be a contributing factor. It is advisable to consult the manufacturer's data sheet for stability information or perform a stability assessment in your specific assay medium if long incubation times are required.
Troubleshooting Guides
Issue 1: Low or No Signal/Response
| Potential Cause | Troubleshooting Step |
| Insufficient Incubation Time | The incubation period may be too short for the specific signaling pathway being measured. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to determine the optimal incubation time for maximal response. |
| Suboptimal this compound Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration. |
| Inadequate Glutamate (or other agonist) Concentration | As a PAM, this compound requires the presence of an agonist. Ensure that the concentration of the orthosteric agonist is optimal (typically around the EC20 to EC50) to see a potentiation effect. |
| Low mGluR2 Expression | The cell line may have low or no expression of the mGluR2 receptor. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. |
| Incorrect Assay Buffer or Conditions | The assay buffer composition (e.g., pH, ionic strength) may not be optimal for receptor function or detection. Review the literature for appropriate buffer conditions for mGluR2 assays or perform buffer optimization experiments. |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some GPCRs can exhibit agonist-independent activity, leading to high background. This may be more pronounced in systems with very high receptor expression. Consider using a cell line with a more moderate expression level or testing for inverse agonist effects. |
| Cell Seeding Density Too High | Overly confluent cells can lead to non-specific signaling and increased background. Optimize the cell seeding density to ensure cells are in a healthy, logarithmic growth phase during the assay. |
| Non-specific Binding of Detection Reagents | The detection antibodies or other reagents may be binding non-specifically. Ensure proper blocking steps are included in the protocol and titrate the concentration of detection reagents. |
| This compound Autofluorescence (for fluorescence-based assays) | At high concentrations, the compound itself may exhibit fluorescence, contributing to the background. Run a control with this compound in the absence of cells or detection reagents to check for autofluorescence. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Uneven cell distribution across the plate can lead to significant variability. Ensure thorough mixing of the cell suspension before and during plating. |
| Edge Effects in Microplates | Wells on the outer edges of the plate are more prone to evaporation and temperature fluctuations. Avoid using the outermost wells or ensure proper plate sealing and incubation conditions. |
| Pipetting Errors | Inaccurate or inconsistent pipetting can introduce significant variability. Use calibrated pipettes and proper pipetting techniques. For automated systems, ensure the dispenser is calibrated and functioning correctly. |
| Fluctuations in Incubation Time or Temperature | Variations in incubation time or temperature between plates or wells can affect the results. Ensure all plates are incubated for the same duration and at a consistent temperature. |
Experimental Protocols
Protocol 1: Time-Course Experiment for a GTPγS Binding Assay
This protocol is designed to determine the optimal incubation time for this compound in a [³⁵S]GTPγS binding assay using membranes from cells expressing mGluR2.
-
Membrane Preparation: Prepare cell membranes from a suitable cell line (e.g., HEK293-mGluR2) expressing the mGluR2 receptor.
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
This compound: Prepare a serial dilution in assay buffer.
-
Glutamate: Prepare a stock solution in assay buffer (for an EC₂₀ concentration).
-
GDP: Prepare a stock solution in assay buffer.
-
[³⁵S]GTPγS: Dilute in assay buffer to the desired final concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add cell membranes, GDP, and glutamate to each well.
-
Add different concentrations of this compound or vehicle control.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C with gentle shaking for a range of time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
-
Termination and Detection:
-
At each time point, terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the specific binding (total binding - non-specific binding) against time to determine the time point at which the maximal signal is achieved.
Protocol 2: Optimizing Incubation Time in a Cell-Based HTRF® cAMP Assay
This protocol outlines a method to determine the optimal this compound incubation time for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay in live cells.
-
Cell Seeding: Seed mGluR2-expressing cells into a 384-well white plate at a pre-optimized density and incubate overnight.
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the appropriate stimulation buffer.
-
Prepare a solution of an adenylyl cyclase activator (e.g., Forskolin) and an mGluR2 agonist (e.g., glutamate) in stimulation buffer.
-
-
Time-Course Treatment:
-
Add the this compound dilutions to the cells and incubate for a short pre-incubation period (e.g., 15 minutes).
-
Add the Forskolin/glutamate solution to stimulate cAMP production.
-
Incubate the plate at room temperature for various durations (e.g., 10, 20, 30, 45, and 60 minutes).[6]
-
-
Cell Lysis and Detection:
-
At each time point, add the HTRF lysis buffer containing the HTRF acceptor and donor antibodies.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and plot it against the incubation time to identify the optimal duration for the this compound effect.
Quantitative Data Summary
Table 1: Recommended Starting Incubation Times for this compound in Various In Vitro Assays
| Assay Type | Typical Incubation Time | Key Considerations |
| Receptor Binding Assays (e.g., Radioligand Binding) | 30 - 120 minutes | Ensure equilibrium is reached. Temperature can affect binding kinetics. |
| GTPγS Binding Assay | 30 - 90 minutes | Time-dependent signal increase; optimize for maximal signal-to-noise.[4] |
| Calcium Mobilization Assay | 1 - 10 minutes | Rapid signaling event; requires a reader with injection capabilities for real-time measurement. |
| cAMP Accumulation/Inhibition Assay (HTRF®, AlphaLISA®) | 15 - 60 minutes | Optimize stimulation time to capture the peak of the cAMP response.[6] |
| Phosphorylation Assays (e.g., ERK phosphorylation) | 5 - 30 minutes | Phosphorylation events are often transient; a time-course is critical. |
| Cell Viability/Proliferation Assays | 24 - 72 hours | Measures downstream cellular health; requires longer-term exposure.[5] |
| Apoptosis Assays (e.g., Caspase activity, Annexin V) | 12 - 48 hours | Apoptotic events unfold over several hours.[5] |
Table 2: this compound In Vitro Activity Data
| Parameter | Value | Cell Line/Assay System | Reference |
| EC₅₀ (PAM activity) | 78 nM | CHO-K1 cells expressing human mGluR2 | [3] |
| Cell Viability (24h incubation) | No significant effect at 1, 10, 25 µM | SK-N-SH human neuroblastoma cells | [5] |
| Cell Viability (48h incubation) | No significant effect at 1, 10, 25 µM | SK-N-SH human neuroblastoma cells | [5] |
| Caspase 3 Activity (24h incubation) | No significant effect at 1, 10, 25 µM | SK-N-SH human neuroblastoma cells | [5] |
Visualizations
Caption: Signaling pathway of this compound as an mGluR2 PAM.
Caption: Workflow for an incubation time optimization experiment.
Caption: Logical workflow for troubleshooting unexpected assay results.
References
- 1. Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha Troubleshooting Tables | Revvity [revvity.com]
- 3. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mesoscale.com [mesoscale.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. youtube.com [youtube.com]
Troubleshooting unexpected results in JNJ-46356479 electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during electrophysiological experiments with JNJ-46356479.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3][4] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor on its own.[1] This modulatory action reduces the presynaptic release of glutamate.[5][6][7]
Q2: What is the primary therapeutic target of this compound?
A2: The primary therapeutic target for this compound is schizophrenia.[5][8] Its development is based on the glutamatergic dysfunction hypothesis of schizophrenia, which suggests that excessive glutamate release contributes to the pathophysiology of the disorder.[1][5][6] By reducing presynaptic glutamate release, this compound aims to mitigate this "glutamate storm".[1][5]
Q3: What are the known effects of this compound in preclinical models?
A3: In preclinical studies, this compound has been shown to attenuate apoptosis in the brain by restoring levels of the anti-apoptotic protein Bcl-2.[1][5][6] It has also been observed to improve cognitive and negative symptoms in a mouse model of schizophrenia.[8][9] Furthermore, it has shown neuroprotective effects against glutamate- and dopamine-induced apoptosis in cell cultures.[5][7][10]
Q4: Are there any known off-target effects of this compound?
A4: this compound has demonstrated excellent selectivity for the mGluR2 receptor against other metabotropic glutamate receptors.[5][11] However, as with any pharmacological agent, the potential for unknown off-target effects should be considered, and appropriate control experiments are recommended.
Troubleshooting Unexpected Electrophysiology Results
This section addresses specific issues that may arise during in vitro electrophysiology experiments, such as patch-clamp recordings, with this compound.
Problem 1: No observable effect of this compound on synaptic transmission.
-
Possible Cause 1: Insufficient endogenous glutamate.
-
Explanation: As a PAM, this compound requires the presence of glutamate to exert its effect. If the baseline synaptic activity in your preparation is too low, the modulatory effect of the compound may not be apparent.
-
Suggested Solution:
-
Increase the frequency of synaptic stimulation to promote endogenous glutamate release.
-
Apply a low concentration of an mGluR2 agonist (e.g., LY354740) to confirm that the receptor is functional in your preparation before applying this compound.
-
-
-
Possible Cause 2: Incorrect drug concentration.
-
Explanation: The effective concentration of this compound can vary depending on the experimental preparation. The reported EC50 is 78 nM.[2][3][4]
-
Suggested Solution:
-
Perform a dose-response curve to determine the optimal concentration for your specific cell type or brain slice. Start with a concentration range around the known EC50.
-
-
-
Possible Cause 3: Drug degradation.
-
Explanation: Improper storage or handling can lead to the degradation of the compound.
-
Suggested Solution:
-
Store this compound according to the manufacturer's instructions, typically at -20°C for long-term storage.[3]
-
Prepare fresh stock solutions and dilute to the final working concentration immediately before each experiment.
-
-
Problem 2: High variability in the response to this compound between cells or slices.
-
Possible Cause 1: Inconsistent tissue health.
-
Explanation: The health of the cells or brain slices is critical for obtaining reproducible results. Poor tissue viability can lead to altered receptor expression and signaling.
-
Suggested Solution:
-
Optimize your slicing and incubation procedures to ensure slice viability.[12][13]
-
Visually inspect cells under the microscope before recording to ensure they have a healthy appearance.
-
Monitor the resting membrane potential and input resistance of each cell; discard cells that do not meet established quality criteria.
-
-
-
Possible Cause 2: Fluctuation in experimental conditions.
-
Explanation: Small variations in temperature, pH, or perfusion rate can significantly impact neuronal activity and drug responses.
-
Suggested Solution:
-
Problem 3: The observed effect of this compound is opposite to the expected reduction in synaptic transmission.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Explanation: While selective, very high concentrations of any compound can lead to non-specific effects.
-
Suggested Solution:
-
Re-verify the concentration of your stock solution.
-
Perform a careful dose-response analysis to ensure you are working within a specific concentration range.
-
-
-
Possible Cause 2: Homeostatic plasticity.
-
Explanation: Prolonged application of a compound that suppresses synaptic activity can sometimes trigger homeostatic mechanisms that attempt to restore the baseline level of activity, potentially leading to a rebound potentiation upon washout or even during sustained application.
-
Suggested Solution:
-
Limit the duration of drug application.
-
Include a washout period in your experimental design to see if the effect is reversible.
-
-
Data Presentation
Table 1: Key Pharmacological Properties of this compound
| Parameter | Value | Reference |
| Mechanism of Action | mGluR2 Positive Allosteric Modulator (PAM) | [1][5] |
| EC50 | 78 nM | [2][3][4] |
| Emax (%) | 256 | [3] |
| Therapeutic Indication | Schizophrenia | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome in the same ice-cold slicing solution.
-
Transfer slices to a holding chamber with oxygenated Artificial Cerebrospinal Fluid (ACSF) and allow them to recover for at least 1 hour at room temperature before recording.
-
-
Recording:
-
Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated ACSF at a constant rate (e.g., 2-3 mL/min) and temperature (e.g., 32-34°C).
-
Visualize neurons using DIC or fluorescence microscopy.
-
Use borosilicate glass pipettes (3-6 MΩ resistance) filled with an appropriate internal solution.
-
Approach a healthy-looking neuron and apply gentle positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the membrane with a brief pulse of suction to achieve the whole-cell configuration.[14]
-
Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents, EPSCs) for a stable period before applying this compound.
-
Bath-apply this compound at the desired concentration and record the effect.
-
If possible, perform a washout by perfusing with ACSF alone to check for reversibility.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. This compound (1254979-66-2) for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Effects of the PAM of mGluR2, this compound, on brain apoptotic protein levels in a mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxic/Neuroprotective Effects of Clozapine and the Positive Allosteric Modulator of mGluR2 this compound in Human Neuroblastoma Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [diposit.ub.edu]
- 9. The positive allosteric modulator of the mGlu2 receptor this compound partially improves neuropathological deficits and schizophrenia-like behaviors in a postnatal ketamine mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotoxic/Neuroprotective Effects of Clozapine and the Positive Allosteric Modulator of mGluR2 this compound in Human Neuroblastoma Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of [18F]this compound as the first 18F-labeled PET imaging ligand for metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. Frequently Asked Questions — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 14. scientifica.uk.com [scientifica.uk.com]
Best practices for long-term storage of JNJ-46356479
This technical support center provides best practices for the long-term storage and handling of JNJ-46356479, a selective and orally bioavailable mGlu2 receptor positive allosteric modulator (PAM).[1][2] The information is tailored for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For optimal long-term stability, the solid form of this compound should be stored under specific conditions. It is recommended to keep the compound in a dry, dark environment. For short-term storage, a temperature of 0-4°C is suitable for days to weeks. For long-term storage, spanning months to years, it is best to store the compound at -20°C.[1] Properly stored, this compound has a shelf life of over two years.[1] The compound is typically shipped at ambient temperature and is stable for several weeks under these conditions.[1]
Q2: What is the recommended solvent for creating stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use anhydrous, high-purity DMSO to prepare stock solutions, as absorbed water can affect the compound's solubility and stability.
Q3: How should I store stock solutions of this compound?
Stock solutions of this compound in DMSO should be stored at 0-4°C for short-term use (days to weeks) and at -20°C for long-term storage (months).[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
Q4: Can I store this compound in an aqueous solution?
Directly dissolving and storing this compound in aqueous buffers for extended periods is not recommended due to the potential for hydrolysis and precipitation. For in vivo experiments, a freshly prepared formulation is advised.
Troubleshooting Guides
Issue 1: Precipitation observed in DMSO stock solution upon removal from freezer.
-
Possible Cause: The compound may have come out of solution during freezing. This is a common issue with DMSO stock solutions.
-
Troubleshooting Steps:
-
Visual Inspection: Before use, always visually inspect the thawed stock solution for any precipitates.
-
Gentle Warming: Gently warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortexing/Sonication: After warming, vortex the solution vigorously for 1-2 minutes. If precipitation persists, sonicate the vial in a water bath for 10-15 minutes to ensure the compound is fully redissolved.
-
Issue 2: Inconsistent experimental results using the same stock solution.
-
Possible Cause 1: Compound Degradation. Repeated freeze-thaw cycles or exposure to moisture and light can lead to the degradation of the compound.
-
Troubleshooting Steps:
-
Always prepare single-use aliquots of your DMSO stock solution to avoid multiple freeze-thaw cycles.
-
Use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.
-
Store stock solutions in amber or light-blocking vials to prevent photodecomposition.
-
-
-
Possible Cause 2: Inaccurate Concentration. This could be due to incomplete dissolution or solvent evaporation.
-
Troubleshooting Steps:
-
Ensure the compound is fully dissolved when preparing the stock solution by following the warming and vortexing/sonication steps mentioned in Issue 1.
-
Use tightly sealed vials to prevent solvent evaporation, which would increase the compound's concentration over time.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Duration | Temperature | Additional Notes |
| Solid | Short-term (days to weeks) | 0 - 4 °C | Dry and dark environment |
| Long-term (months to years) | -20 °C | Dry and dark environment | |
| Stock Solution (in DMSO) | Short-term (days to weeks) | 0 - 4 °C | Aliquot to avoid contamination |
| Long-term (months) | -20 °C | Aliquot into single-use vials to avoid freeze-thaw cycles |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Acclimatization: Allow the vial of solid this compound and a new, sealed bottle of anhydrous DMSO to come to room temperature.
-
Calculation: Based on the molecular weight of this compound (451.45 g/mol ), calculate the required mass for your desired volume of 10 mM stock solution.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the solid compound.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes. If necessary, use a water bath sonicator for 10-15 minutes to ensure complete dissolution.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected vials and store at -20°C for long-term use.
Protocol 2: Preparation of this compound for Oral Administration in Mice
While specific vehicle compositions can vary between studies, a general protocol for preparing this compound for oral gavage in mice can be adapted from common practices for similar compounds.
-
Initial Solubilization: From a concentrated DMSO stock solution (e.g., 100 mM), take the required volume of this compound.
-
Vehicle Preparation: Prepare a vehicle solution. A common vehicle for oral administration consists of 0.5% (w/v) methylcellulose (B11928114) in sterile water. Other potential co-solvents that may be used to improve solubility include PEG400 or Tween 80, but the final concentration of these should be kept low and consistent across all experimental groups, including the vehicle control.
-
Dilution: Add the DMSO stock of this compound to the vehicle. The final concentration of DMSO in the dosing solution should ideally be below 5% to minimize potential toxicity.
-
Homogenization: Vortex the solution thoroughly to ensure a uniform suspension. If necessary, sonicate briefly.
-
Administration: Administer the freshly prepared formulation to the animals via oral gavage at the desired dosage (e.g., 3 mg/kg or 10 mg/kg).[1][3] Always include a vehicle control group in your experiment.
Mandatory Visualizations
Diagram 1: General Workflow for Long-Term Storage and Use of this compound
References
Validation & Comparative
A Comparative Guide to JNJ-46356479 and JNJ-40411813 as mGluR2 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2): JNJ-46356479 and JNJ-40411813. The following sections present a comprehensive overview of their pharmacological profiles, supported by experimental data and methodologies, to aid in the selection and application of these compounds in neuroscience research and drug development.
Introduction
Metabotropic glutamate receptor 2 (mGluR2) is a presynaptic G-protein coupled receptor that modulates glutamate release. Its role in regulating synaptic transmission has made it a key target for the development of therapeutics for psychiatric and neurological disorders, including schizophrenia and anxiety. Positive allosteric modulators of mGluR2 are of particular interest as they offer a mechanism to enhance the endogenous signaling of glutamate, potentially offering a more nuanced therapeutic effect with a lower risk of tolerance compared to orthosteric agonists.
This compound and JNJ-40411813 (also known as ADX71149) are two such PAMs developed by Janssen Pharmaceuticals. While both compounds selectively target mGluR2, they exhibit distinct pharmacological and pharmacokinetic properties. This guide aims to provide a clear, objective comparison to inform research and development decisions.
In Vitro Pharmacology: Potency, Efficacy, and Selectivity
A direct comparison of the in vitro pharmacological properties of this compound and JNJ-40411813 reveals differences in their potency and efficacy at the human mGluR2.
| Parameter | This compound | JNJ-40411813 |
| Potency (EC₅₀) | 78 nM | 147 ± 42 nM ([³⁵S]GTPγS Assay)[1] 64 ± 29 nM (Ca²⁺ Mobilization Assay)[1] |
| Efficacy (Eₘₐₓ) | 256% | 273 ± 32% ([³⁵S]GTPγS Assay)[1] |
| Selectivity | >100-fold selective against other mGluRs | Negligible activity at mGluR3 (EC₅₀ > 11 µM)[1] Minor antagonist effects at mGluR5 (pIC₅₀ = 5.15) and mGluR7 (pIC₅₀ = 5.33)[1] |
| Off-Target Activity | Not explicitly reported in reviewed literature | Moderate affinity for human 5-HT₂ₐ receptor (Kₑ = 1.1 µM)[1] |
Summary of In Vitro Data:
This compound appears to be a more potent mGluR2 PAM in terms of its EC₅₀ value when compared to the [³⁵S]GTPγS binding assay result for JNJ-40411813. Both compounds demonstrate high efficacy in potentiating the glutamate response. In terms of selectivity, this compound is reported to have a clean profile with over 100-fold selectivity against other mGluR subtypes. JNJ-40411813 also shows good selectivity for mGluR2 over mGluR3, but it does exhibit some minor antagonist activity at mGluR5 and mGluR7, as well as moderate affinity for the serotonin (B10506) 5-HT₂ₐ receptor. This off-target activity of JNJ-40411813 is an important consideration, as it is more pronounced in vivo due to a metabolite.[1]
In Vivo Pharmacology and Pharmacokinetics
The in vivo characteristics of these compounds have been evaluated in preclinical models, primarily in rodents.
| Parameter | This compound | JNJ-40411813 (in rats) |
| Oral Bioavailability | Orally bioavailable | 31%[1] |
| Cₘₐₓ | Not explicitly reported | 938 ng/mL (at 10 mg/kg, p.o.)[1] |
| Tₘₐₓ | Not explicitly reported | 0.5 hours (at 10 mg/kg, p.o.)[1] |
| Receptor Occupancy (ED₅₀) | Not explicitly reported | 16 mg/kg (p.o.) for mGluR2[1] 17 mg/kg (p.o.) for 5-HT₂ₐ[1] |
Summary of In Vivo and Pharmacokinetic Data:
Both compounds are orally bioavailable and have been shown to be active in vivo. JNJ-40411813 has been more extensively characterized in terms of its pharmacokinetic profile in rats, demonstrating rapid absorption. A key finding for JNJ-40411813 is its in vivo occupancy of the 5-HT₂ₐ receptor, which is comparable to its occupancy of mGluR2 and is attributed to a metabolite. This dual-target engagement in vivo could contribute to its overall pharmacological effects. While detailed pharmacokinetic parameters for this compound are not as readily available in the reviewed literature, its use as a PET ligand in non-human primates has demonstrated good brain permeability and metabolic stability.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of the key experimental protocols used to characterize these compounds.
In Vitro Potency and Efficacy Assays
-
[³⁵S]GTPγS Binding Assay (for JNJ-40411813):
-
Membranes from CHO cells stably expressing the human mGluR2 were used.
-
Membranes were incubated with GDP, the test compound (JNJ-40411813), a sub-maximal concentration of glutamate (EC₂₀), and [³⁵S]GTPγS.
-
The reaction was incubated to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
The reaction was terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS was quantified by scintillation counting.
-
Data were analyzed to determine the EC₅₀ and Eₘₐₓ values for the potentiation of the glutamate response.[1]
-
-
Ca²⁺ Mobilization Assay (for JNJ-40411813):
-
HEK293 cells co-transfected with the human mGluR2 and a promiscuous G-protein (Gα₁₆) were used.
-
Cells were loaded with a calcium-sensitive fluorescent dye.
-
The test compound and glutamate were added to the cells.
-
Changes in intracellular calcium concentration were measured using a fluorometric imaging plate reader.
-
EC₅₀ values were calculated from the concentration-response curves.[1]
-
In Vivo Pharmacokinetic Studies (for JNJ-40411813 in rats)
-
JNJ-40411813 was administered to rats either intravenously (i.v.) or orally (p.o.).
-
Blood samples were collected at various time points post-dosing.
-
Plasma concentrations of JNJ-40411813 were determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and oral bioavailability were calculated from the plasma concentration-time profiles.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Simplified signaling pathway of mGluR2 activation and positive allosteric modulation.
Caption: General experimental workflow for the characterization of mGluR2 PAMs.
Conclusion
Both this compound and JNJ-40411813 are valuable research tools for investigating the role of mGluR2 in the central nervous system. The choice between these two compounds will depend on the specific requirements of the study.
-
This compound may be preferred for studies requiring a highly potent and selective mGluR2 PAM with a clean off-target profile. Its favorable properties for PET imaging also make it a strong candidate for in vivo target engagement studies.
-
JNJ-40411813 is a well-characterized compound with extensive published data on its in vitro and in vivo pharmacology and pharmacokinetics. However, its off-target activity at the 5-HT₂ₐ receptor, particularly in vivo, must be taken into consideration when interpreting experimental results, as this may contribute to its overall pharmacological effects.
Researchers should carefully consider these differences in potency, selectivity, and off-target activity when designing experiments and interpreting data. This guide provides a foundation for making an informed decision based on the available preclinical data.
References
A Comparative Analysis of JNJ-46356479 and Traditional Antipsychotics in the Context of Schizophrenia Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel investigational drug JNJ-46356479 and traditional antipsychotics for the treatment of schizophrenia. The information is compiled from preclinical and clinical data to offer a resource for researchers and professionals in the field of neuropharmacology and drug development.
Executive Summary
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) currently in preclinical development.[1] Its mechanism of action represents a departure from the dopamine (B1211576) D2 receptor antagonism central to traditional antipsychotics. Preclinical studies in a ketamine-induced mouse model of schizophrenia suggest that this compound may be effective in treating cognitive and negative symptoms, which are often poorly addressed by current therapies. Traditional antipsychotics, while effective for positive symptoms, have a range of side effects and limited efficacy for negative and cognitive domains. This guide will delve into the available data to compare these therapeutic approaches.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and traditional antipsychotics lies in their primary molecular targets and the signaling pathways they modulate.
This compound: Modulating the Glutamatergic System
This compound acts as a positive allosteric modulator of the mGluR2 receptor.[1] This means it enhances the receptor's response to its natural ligand, glutamate. The therapeutic rationale is based on the glutamate hypothesis of schizophrenia, which posits that a dysregulation of glutamatergic neurotransmission contributes to the symptoms of the disorder. By potentiating mGluR2 activity, this compound is thought to reduce the presynaptic release of glutamate, thereby mitigating glutamate-associated neurotoxicity and improving symptoms.
Signaling pathway of this compound.
Traditional Antipsychotics: Dopamine D2 Receptor Blockade
First-generation (typical) and second-generation (atypical) antipsychotics primarily exert their effects by blocking dopamine D2 receptors in the mesolimbic pathway. This action is effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions. Second-generation antipsychotics also modulate other receptors, particularly serotonin (B10506) 5-HT2A receptors, which is thought to contribute to a lower risk of extrapyramidal side effects and potential, though often limited, efficacy for negative symptoms.
Signaling pathway of traditional antipsychotics.
Efficacy Comparison
Direct comparison of efficacy is challenging as this compound data is preclinical, while traditional antipsychotic data is largely from human clinical trials.
Preclinical Efficacy of this compound
Studies in a postnatal ketamine mouse model of schizophrenia have provided initial insights into the potential efficacy of this compound. This model is designed to mimic certain behavioral and neuropathological features of the disorder, particularly cognitive and negative symptoms.
| Preclinical Model | Drug | Dosage | Key Findings | Reference |
| Postnatal Ketamine Mouse Model | This compound | 10 mg/kg daily (adolescent period) | Recovered preference for novel object and social novelty; normalized c-Fos expression in the hippocampus.[2] | [2] |
| Postnatal Ketamine Mouse Model | Clozapine (B1669256) | 10 mg/kg daily (adolescent period) | Recovered interest in a novel animal; normalized c-Fos expression in the hippocampus.[2] | [2] |
Clinical Efficacy of Traditional Antipsychotics
The efficacy of traditional antipsychotics in human clinical trials is typically measured by the reduction in the Positive and Negative Syndrome Scale (PANSS) total score. The PANSS is a standardized tool used to assess the severity of schizophrenia symptoms.
| Drug | Study Population | Duration | Baseline PANSS (Mean ± SD) | PANSS Total Score Reduction (Mean ± SD) | Reference |
| Olanzapine | Schizophrenia with catatonic signs | 6 weeks | 129.26 ± 19.76 | -45.16 | [3] |
| Olanzapine | Schizophrenia | 12 weeks | 92.3 ± 13.8 | -35.4 | [4] |
| Risperidone | Chronic schizophrenia | 8 weeks | Not specified | -20.9 | [5] |
| Risperidone | Schizophrenia | 56 weeks | Not specified | Significant improvement from baseline | [6] |
| Haloperidol (B65202) | Chronic schizophrenia | 8 weeks | Not specified | -14.3 | [5] |
| Haloperidol | First-episode schizophrenia | 12 weeks | Not specified | -54.8 | [7] |
| Clozapine | Schizophrenia | 14 weeks | Not specified | Significantly greater improvement in hostility score than haloperidol or risperidone.[8] | [8] |
Note: Direct comparison of PANSS score reductions across different studies should be done with caution due to variations in study design, patient populations, and baseline symptom severity.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies used in the key preclinical studies.
This compound and Clozapine in the Postnatal Ketamine Mouse Model
Objective: To evaluate the efficacy of early treatment with this compound or clozapine in reversing behavioral and neuropathological deficits in a mouse model of schizophrenia.[2]
Experimental Workflow:
Experimental workflow for this compound study.
-
Animals: C57BL/6J mice.
-
Induction of Schizophrenia-like Phenotype: Male mouse pups received subcutaneous injections of ketamine (30 mg/kg) or saline on postnatal days (PND) 7, 9, and 11.[2]
-
Drug Treatment: From PND 35 to 60, mice received daily intraperitoneal injections of this compound (10 mg/kg), clozapine (10 mg/kg), or vehicle.[2]
-
Behavioral Testing:
-
Novel Object Recognition Test: To assess recognition memory.
-
Social Novelty Preference Test: To evaluate social memory and preference for social novelty.
-
-
Immunohistochemistry: Brains were processed to quantify the number of parvalbumin-positive interneurons and the expression of the neuronal activity marker c-Fos in the prefrontal cortex and hippocampus.[2]
Western Blot for Apoptotic Proteins
Objective: To analyze the levels of proapoptotic (caspase-3 and Bax) and antiapoptotic (Bcl-2) proteins in the prefrontal cortex and hippocampus of this compound-treated mice in the ketamine model.[9]
-
Tissue Preparation: Brain regions were dissected and homogenized in lysis buffer.
-
Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against caspase-3, Bax, and Bcl-2, followed by incubation with appropriate secondary antibodies.
-
Detection: Protein bands were visualized using a chemiluminescence detection system.
Conclusion and Future Directions
The novel glutamatergic modulator this compound shows promise in preclinical models for addressing the cognitive and negative symptoms of schizophrenia, which remain a significant unmet need with traditional antipsychotics. Its distinct mechanism of action, focusing on the glutamate system rather than dopamine blockade, suggests a potential for a different efficacy and side-effect profile.
However, it is crucial to underscore that this compound is still in the preclinical stage of development, and no human clinical trial data is currently available. The comparison with traditional antipsychotics is therefore indirect and based on disparate data types (preclinical vs. clinical).
Future research should focus on:
-
Clinical Trials: Advancing this compound into human clinical trials is the essential next step to evaluate its safety and efficacy in patients with schizophrenia.
-
Direct Comparative Studies: Head-to-head preclinical and, eventually, clinical studies comparing this compound with a range of first- and second-generation antipsychotics will be necessary to establish its relative therapeutic value.
-
Biomarker Development: Identifying biomarkers that can predict response to glutamatergic modulators could help in patient stratification and personalized medicine approaches in schizophrenia.
The development of novel therapeutic agents like this compound is vital for expanding the treatment options and improving outcomes for individuals living with schizophrenia.
References
- 1. Frontiers | Behavioral Effects of Acute Systemic Low-Dose Clozapine in Wild-Type Rats: Implications for the Use of DREADDs in Behavioral Neuroscience [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of clozapine on ketamine-induced deficits in attentional set shift task in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The positive allosteric modulator of the mGlu2 receptor this compound partially improves neuropathological deficits and schizophrenia-like behaviors in a postnatal ketamine mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | C57BL/6N mice show a sub-strain specific resistance to the psychotomimetic effects of ketamine [frontiersin.org]
- 8. The Effects of Acute and Repeated Administration of Ketamine on Memory, Behavior, and Plasma Corticosterone Levels in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
Validating JNJ-46356479's Specificity for mGluR2 in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data validating the specificity of JNJ-46356479, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), using knockout animal models. The performance of this compound is compared with other relevant mGluR2 modulators to provide a comprehensive overview for researchers in neuroscience and drug development.
Executive Summary
This compound has demonstrated a high degree of specificity for the mGluR2 receptor in preclinical studies. Evidence from studies utilizing mGluR2 knockout (KO) animal models strongly supports its on-target activity. In PET imaging studies, [¹⁸F]this compound showed specific binding in mGluR2-rich brain regions, a binding that was absent in off-target sites, unlike other compounds.[1][2] Further validation comes from experiments where this compound did not displace a radioligand known to have off-target binding in mGluR2 KO rats, indicating this compound's lack of affinity for this off-target site. This guide compares the available data on this compound with another mGluR2 PAM, JNJ-40411813, and the non-selective mGluR2/3 antagonist, LY341495, in knockout models.
Comparison of mGluR2 Modulator Specificity in Knockout Models
The following table summarizes the quantitative data from studies using mGluR2 knockout models to assess the specificity of this compound and comparator compounds.
| Compound | Modality | Animal Model | Assay | Key Finding in Knockout vs. Wild-Type | Reference |
| This compound | mGluR2 PAM | mGluR2 KO Rat | in vivo PET Imaging with ¹¹C-JNJ-42491293 (an mGluR2 ligand with known off-target binding) | This compound did not displace the radioligand in either wild-type or mGluR2 KO rats, indicating it does not bind to the off-target site. | [3] |
| JNJ-40411813 | mGluR2 PAM | mGluR2 KO Mouse | [³⁵S]GTPγS binding assay | Stimulation of [³⁵S]GTPγS binding by JNJ-40411813 was observed in wild-type mice but was completely absent in mGluR2 KO mice. In the cortex of WT mice, JNJ-40411813 + 10 µM glutamate stimulated binding to ~380% of basal levels, an effect not seen in KO mice. | [4][5] |
| LY341495 | mGluR2/3 Antagonist | mGluR2 KO Mouse | c-Fos Immunohistochemistry | The induction of c-Fos expression by LY341495 was attenuated in the ventrolateral nucleus of the thalamus in mGluR2 KO mice compared to wild-type mice. However, in most other brain regions, the c-Fos induction was not altered, suggesting effects are not solely mediated by mGluR2. | [6][7] |
Experimental Protocols
In Vivo PET Imaging with [¹⁸F]this compound in Rats
This protocol is adapted from a study characterizing [¹⁸F]this compound as a PET ligand for mGluR2.[1]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized with isoflurane (B1672236) (1.0-1.5% in oxygen). The tail vein is catheterized for intravenous injection of the radioligand.
-
Radioligand Injection: A bolus of [¹⁸F]this compound (20–41 MBq) is injected intravenously.
-
PET Scanning: Dynamic PET scanning is performed for 60 minutes post-injection using a preclinical PET scanner.
-
Blocking Studies: To confirm specificity, a separate cohort of animals is pre-treated with a structurally distinct mGluR2 PAM (e.g., 4 mg/kg, i.v.) 10 minutes prior to the injection of [¹⁸F]this compound.
-
Data Analysis: Time-activity curves are generated for various brain regions to determine the uptake and distribution of the radioligand. A reduction in radiotracer uptake in the blocking study compared to baseline indicates specific binding to mGluR2.
[³⁵S]GTPγS Binding Assay in Mouse Brain Tissue
This protocol is based on studies assessing the functional activity of mGluR2 PAMs.[5][8][9]
-
Membrane Preparation: Brain tissue (e.g., cortex) from wild-type and mGluR2 KO mice is homogenized in ice-cold buffer and centrifuged to isolate the membrane fraction.
-
Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 10 µM GDP.
-
Incubation: Membranes are incubated with the test compound (e.g., JNJ-40411813), 0.1 nM [³⁵S]GTPγS, and with or without a fixed concentration of glutamate (e.g., 10 µM) for 60 minutes at 30°C.
-
Termination and Scintillation Counting: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: Data are expressed as a percentage of basal binding or as a percentage of the maximal response to glutamate. A lack of stimulation in the KO tissue indicates on-target activity.
c-Fos Immunohistochemistry in Mice
This protocol is a general procedure for detecting neuronal activation.[10][11][12][13]
-
Animal Treatment: Wild-type and mGluR2 KO mice are administered the test compound (e.g., LY341495, 3 mg/kg, i.p.) or vehicle.
-
Perfusion and Tissue Processing: After a set time (e.g., 2.5 hours), mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and then cryoprotected.
-
Sectioning: Coronal brain sections (e.g., 40 µm) are cut on a cryostat.
-
Immunostaining:
-
Sections are washed in PBS and blocked in a solution containing normal serum and Triton X-100.
-
Incubation with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.
-
Washing and incubation with a biotinylated secondary antibody.
-
Incubation with an avidin-biotin-peroxidase complex.
-
Visualization using a chromogen such as diaminobenzidine (DAB).
-
-
Quantification: The number of c-Fos-positive cells in specific brain regions is counted using a microscope and image analysis software. A significant difference in the number of positive cells between genotypes indicates that the drug's effect is mediated by the knocked-out receptor.
Visualizing Pathways and Workflows
mGluR2 Signaling Pathway
The metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gi/o).[2][14][15][16] Activation of mGluR2 by glutamate, potentiated by a PAM like this compound, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This cascade ultimately modulates ion channel function and neurotransmitter release.
Experimental Workflow for Validating Specificity in Knockout Models
The logical flow for validating the specificity of a compound like this compound using knockout models involves comparing its effects in animals with and without the target receptor.
Conclusion
The available data from knockout animal studies provides strong evidence for the high specificity of this compound for the mGluR2 receptor. Unlike less selective compounds, the effects of this compound appear to be dependent on the presence of mGluR2. This makes this compound a valuable tool for selectively modulating mGluR2 in preclinical research and a promising candidate for therapeutic development. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at further characterizing mGluR2 modulators.
References
- 1. Synthesis and characterization of [18F]this compound as the first 18F-labeled PET imaging ligand for metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of MGLUR2 and MGLUR3 knockout mice to explore in vivo receptor specificity of the MGLUR2/3 selective antagonist LY341495 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 12. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 13. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the therapeutic applications for mGluR2 modulators? [synapse.patsnap.com]
- 16. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JNJ-46356479 and Clozapine in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of JNJ-46356479, a novel investigational compound, and clozapine (B1669256), the gold-standard atypical antipsychotic for treatment-resistant schizophrenia. The comparison focuses on their respective mechanisms of action, and performance in preclinical schizophrenia models, supported by experimental data.
Overview and Mechanism of Action
This compound and clozapine represent two distinct therapeutic strategies for schizophrenia, targeting different neurotransmitter systems implicated in the pathophysiology of the disorder.
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3][4] Its mechanism is rooted in the glutamate hypothesis of schizophrenia, which posits that dysregulated glutamate transmission contributes to the symptoms of the disease.[1][2] As a PAM, this compound enhances the activity of mGluR2 in the presence of the endogenous ligand glutamate.[1] This modulation leads to a reduction in presynaptic glutamate release, thereby mitigating the excessive glutamatergic activity thought to underlie some of the synaptic and neuronal deficits in schizophrenia.[1][2]
Clozapine is an atypical antipsychotic with a complex and multifaceted pharmacological profile.[5][6][7] Its therapeutic efficacy is believed to stem from its interaction with multiple neurotransmitter receptors.[6][7] Primarily, it acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[5][6][7] This dual antagonism is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects compared to typical antipsychotics.[5][6] Furthermore, clozapine interacts with adrenergic, cholinergic, and histaminergic receptors, which contributes to its broad spectrum of clinical effects and side effects.[6][7] More recent research also suggests that partial agonism at muscarinic acetylcholine (B1216132) receptors (M4 and possibly M1) may be a key factor in its unique efficacy.[8]
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the pharmacological and preclinical efficacy of this compound and clozapine.
Table 1: Pharmacological Profile
| Parameter | This compound | Clozapine |
| Primary Target | mGluR2 | D2, 5-HT2A, and others |
| Mechanism of Action | Positive Allosteric Modulator | Antagonist/Partial Agonist |
| EC50 for primary target | 78 nM (for mGluR2)[3][4] | - |
| Receptor Affinities (Ki, nM) | Selective for mGluR2[3][4] | D4: High affinity, D2: Lower affinity, 5-HT2A: High affinity, Muscarinic (M1-5), Adrenergic (α1), Histaminergic (H1): Significant antagonism[6][7][8] |
Table 2: Preclinical Efficacy in Ketamine-Induced Schizophrenia Mouse Model
| Parameter | This compound | Clozapine | Reference |
| Improvement in Social Novelty Preference | Yes | - | [9] |
| Reversal of Novel Object Preference Deficit | Yes | - | [9] |
| Normalization of c-Fos Expression in Hippocampus | Yes | Yes | [9][10] |
| Restoration of Parvalbumin-positive Cells in PFC | Yes | Yes | [9][10] |
| Attenuation of Apoptosis (Restoration of Bcl-2 levels) | Yes | - | [1][11] |
Table 3: In Vitro Effects in Human Neuroblastoma Cells
| Parameter | This compound | Clozapine | Reference |
| Neurotoxicity | Not neurotoxic | Shows some neurotoxicity | [12][13] |
| Neuroprotection (against glutamate-induced apoptosis) | Yes | Less effective than this compound | [12][13] |
| Attenuation of Dopamine-induced Caspase 3 Activation | Yes | - | [12][13] |
| Normalization of Glycolytic Gene Expression | Partial normalization | - | [12][13] |
Experimental Protocols
Ketamine-Induced Mouse Model of Schizophrenia
This model is widely used to study the neurobiological and behavioral changes relevant to schizophrenia, particularly the negative and cognitive symptoms.
-
Animal Model: Mice receive repeated injections of ketamine, an NMDA receptor antagonist, during the postnatal period (e.g., postnatal days 7, 9, and 11) to induce schizophrenia-like behavioral and neuropathological deficits in adulthood.[9][10]
-
Drug Administration: In adulthood, animals are treated with either this compound (e.g., 10 mg/kg), clozapine (e.g., 10 mg/kg), or vehicle control.[9][10]
-
Behavioral Assessments:
-
Neurobiological Assessments:
-
Immunohistochemistry: Brain sections are stained for parvalbumin (a marker for a specific type of interneuron often deficient in schizophrenia) and c-Fos (a marker of neuronal activity) in brain regions like the prefrontal cortex and hippocampus.[9][10]
-
Western Blot: Used to quantify the levels of apoptotic proteins such as Bcl-2 (anti-apoptotic), Bax, and caspase-3 (pro-apoptotic) in brain homogenates.[1][11]
-
In Vitro Neurotoxicity and Neuroprotection Assay
This assay evaluates the direct effects of the compounds on neuronal cell viability and their ability to protect against excitotoxicity.
-
Cell Line: Human neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used.[12][13]
-
Treatment: Cells are treated with varying concentrations of this compound or clozapine, alone or in combination with an apoptosis-inducing agent like high concentrations of dopamine or glutamate.[12][13]
-
Assessments:
-
Cell Viability: Measured using assays such as the MTT assay.[12][13]
-
Apoptosis: Quantified by measuring caspase-3 activity and by using techniques like flow cytometry to determine the percentage of apoptotic cells.[12][13]
-
Gene Expression: Real-time quantitative PCR (RT-qPCR) is used to measure the expression levels of genes involved in cellular metabolism and survival, such as those in the glycolytic pathway.[12][13]
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
Experimental Workflow
Conclusion
This compound and clozapine represent fundamentally different approaches to treating schizophrenia. This compound offers a targeted approach by modulating the glutamatergic system, which preclinical data suggest may have neuroprotective effects and could be beneficial for the negative and cognitive symptoms of schizophrenia.[9][10][12][13][14] Clozapine, with its broad receptor profile, remains the most effective antipsychotic for treatment-resistant schizophrenia, though its use is limited by a significant side-effect burden.[6][15][16]
The preclinical evidence suggests that this compound may have a more favorable safety profile in terms of neurotoxicity and demonstrates efficacy in animal models that recapitulate aspects of the negative and cognitive symptoms of schizophrenia.[9][10][12][13] Further clinical investigation is required to determine if the promising preclinical profile of this compound translates into a safe and effective treatment for patients with schizophrenia. The distinct mechanisms of action of these two compounds may also suggest potential for future combination therapies or for targeting specific patient subpopulations based on their underlying pathophysiology.
References
- 1. This compound (1254979-66-2) for sale [vulcanchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical studies on the mechanism of action of clozapine: the dopamine-serotonin hypothesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Clozapine? [synapse.patsnap.com]
- 8. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Early treatment with this compound, a mGluR2 modulator, improves behavioral and neuropathological deficits in a postnatal ketamine mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the PAM of mGluR2, this compound, on brain apoptotic protein levels in a mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Neurotoxic/Neuroprotective Effects of Clozapine and the Positive Allosteric Modulator of mGluR2 this compound in Human Neuroblastoma Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. db.cngb.org [db.cngb.org]
- 15. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Clozapine Initiation for Schizophrenia: A Review of Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of [18F]JNJ-46356479 PET Data with Autoradiography: A Comparative Guide
This guide provides a comprehensive comparison of in vivo Positron Emission Tomography (PET) imaging with the radiotracer [18F]JNJ-46356479 and its in vitro validation using autoradiography. [18F]this compound is a novel PET ligand targeting the metabotropic glutamate (B1630785) receptor 2 (mGluR2), which is implicated in various psychiatric and neurological disorders.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the experimental data and methodologies for evaluating this and alternative imaging agents.
Introduction to [18F]this compound
[18F]this compound is the first 18F-labeled PET imaging ligand developed for mGluR2, offering the advantage of a longer half-life (109.8 minutes) compared to carbon-11 (B1219553) labeled tracers.[1] It serves as a positive allosteric modulator (PAM) for mGluR2.[3] Preclinical studies in rodents and non-human primates have demonstrated that [18F]this compound readily crosses the blood-brain barrier and exhibits fast, reversible kinetics, making it a promising tool for translational studies in humans.[1][2]
Comparative Analysis of PET Tracers for mGluR2
While [18F]this compound is a significant advancement, other tracers for mGluR2 have been developed. A notable alternative is [18F]mG2P026, which has shown superior brain heterogeneity and higher affinity for mGluR2 in comparative studies.[3][4][5] The following tables summarize the quantitative data from PET studies involving [18F]this compound and its comparator, [18F]mG2P026.
Table 1: In Vivo PET Performance of [18F]this compound in Rodents and Non-Human Primates
| Species | Key Findings | Quantitative Data (Example) | Reference |
| Rodents (Mice & Rats) | - Reversible and specific binding characteristics. - Fast accumulation in mGluR2-rich regions. | - Pre-administration of a blocking agent reduced uptake by 28-37% in the rat brain. | [1] |
| Non-Human Primates (Cynomolgus Monkey) | - Good in vivo metabolic stability. - Excellent brain permeability. - Fast and reversible kinetics with moderate heterogeneity. | - Pre-treatment with a blocking compound led to a decrease in SUV values in the nucleus accumbens (18.7 ± 5.9%), cerebellum (18.0 ± 7.9%), parietal cortex (16.9 ± 7.8%), and hippocampus (16.8 ± 6.9%). | [1][2] |
Table 2: Head-to-Head Comparison of [18F]this compound ([18F]6) and [18F]mG2P026 ([18F]9) in Non-Human Primates
| Parameter | [18F]this compound ([18F]6) | [18F]mG2P026 ([18F]9) | Key Observations | Reference |
| Brain Heterogeneity | Moderate | Superior | [18F]mG2P026 shows better differentiation between mGluR2-rich and poor regions. | [3][5] |
| Binding Affinity | High | Higher | [18F]mG2P026 demonstrates a higher specific binding signal. | [5][6] |
| Kinetics | Fast and reversible | Favorable binding kinetics | Both tracers exhibit suitable kinetics for PET imaging. | [1][5] |
| White Matter Binding | Apparent at later scan times | Not explicitly stated, but overall contrast is better | [18F]this compound shows some non-specific binding in white matter. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for PET imaging and autoradiography based on the available literature.
[18F]this compound PET Imaging Protocol (Non-Human Primate)
-
Animal Preparation: A cynomolgus monkey is anesthetized, and a CT scan is performed for attenuation correction of the PET images.
-
Radiotracer Injection: [18F]this compound (190.1 ± 3.4 MBq) is administered as a 3-minute intravenous infusion.[1]
-
PET Data Acquisition: Emission PET data are collected for 120 minutes post-injection.[1]
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure radioactivity concentration and analyze metabolic stability.[1]
-
Data Analysis: Time-activity curves (TACs) are generated for various brain regions. Kinetic modeling (e.g., two-tissue compartment model) is applied to estimate parameters such as the volume of distribution (VT).[1]
General In Vitro Autoradiography Protocol for mGluR2 Tracers
While a specific autoradiography protocol for [18F]this compound is not detailed in the primary literature, a general methodology for similar mGluR2 tracers can be described.
-
Tissue Preparation: Brains from the species of interest (e.g., Sprague-Dawley rat) are harvested, frozen, and sectioned into thin slices (e.g., 20 µm) using a cryostat. The sections are then thaw-mounted onto microscope slides.
-
Incubation: The brain sections are incubated with a solution containing the radiolabeled ligand (e.g., [11C] or a tritiated analog) at a specific concentration. To determine non-specific binding, a separate set of slides is incubated with the radioligand in the presence of a high concentration of a non-radioactive competing ligand.
-
Washing: After incubation, the slides are washed in a buffer solution to remove unbound radioligand.
-
Drying and Exposure: The slides are dried and then exposed to a phosphor imaging plate or autoradiographic film for a specific duration.
-
Imaging and Analysis: The imaging plate or film is scanned to visualize the distribution of the radiotracer. The signal intensity in different brain regions is quantified and compared between the total binding and non-specific binding conditions to determine the specific binding.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved in the validation of [18F]this compound.
Conclusion
[18F]this compound is a valuable PET tracer for imaging mGluR2 in the brain, with favorable properties demonstrated in preclinical in vivo studies.[1] While direct, published cross-validation with its own autoradiography data is not extensively detailed, the in vivo PET data align with the known distribution of mGluR2. For researchers considering this tracer, it is important to note the emergence of newer agents like [18F]mG2P026, which may offer improved imaging characteristics such as higher contrast and specific binding.[3][5] The choice of tracer will ultimately depend on the specific research question and the desired imaging outcomes. The methodologies and comparative data presented in this guide provide a solid foundation for making an informed decision for future neurological and psychiatric imaging studies.
References
- 1. Synthesis and characterization of [18F]this compound as the first 18F-labeled PET imaging ligand for metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of [18F]this compound as the First 18F-Labeled PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Design, Synthesis, and Characterization of [18F]mG2P026 as a High-Contrast PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
In Vitro to In Vivo Correlation of JNJ-46356479's Pharmacological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of JNJ-46356479, a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with other relevant mGluR2 PAMs. The following sections detail the in vitro potency, in vivo pharmacokinetics, and preclinical efficacy of this compound alongside JNJ-40411813 (ADX71149) and AZD8529, supported by experimental data and detailed protocols.
Executive Summary
This compound emerges as a potent mGluR2 PAM with demonstrated in vivo activity in preclinical models of schizophrenia. This guide systematically evaluates its pharmacological profile in comparison to other clinical-stage mGluR2 PAMs, JNJ-40411813 and AZD8529, to provide a comprehensive resource for researchers in the field of neuropsychiatric drug discovery. The data presented herein highlights the translational potential of this compound from in vitro target engagement to in vivo pharmacological effects.
Comparative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and its comparators.
Table 1: In Vitro Potency at the mGluR2 Receptor
| Compound | Assay | EC50 (nM) | Emax (%) | Binding Ki (nM) |
| This compound | [³⁵S]GTPγS Binding | 78 | 256 | - |
| JNJ-40411813 | [³⁵S]GTPγS Binding | 147 ± 42[1] | - | - |
| JNJ-40411813 | Ca²⁺ Mobilization | 64 ± 29[1] | - | - |
| AZD8529 | Glutamate Potentiation | 195[2] | 110 | 16[2] |
Table 2: In Vivo Pharmacokinetics in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| JNJ-40411813 | 10 | 938[1] | 0.5[1] | 2250 ± 417[1] | 31[1] |
Table 3: In Vivo Efficacy in Rodent Models of Schizophrenia
| Compound | Animal Model | Behavioral Endpoint | Effective Dose (mg/kg) | Efficacy |
| This compound | Postnatal Ketamine Mouse Model | Improved cognitive and negative symptoms | 10 (daily)[3] | Partially reversed behavioral and neuropathological deficits.[3][4] |
| JNJ-40411813 | Phencyclidine-induced Hyperlocomotion (Mouse) | Inhibition of hyperlocomotion | - | Effective |
| AZD8529 | Phencyclidine-induced Hyperlocomotion (Mouse) | Reversal of hyperlocomotion | 57.8 - 115.7 (s.c.)[2] | Reversed hyperlocomotion |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of mGluR2 PAMs and the general workflows for the key experiments cited in this guide.
Experimental Protocols
In Vitro: [³⁵S]GTPγS Binding Assay for mGluR2 PAM Activity
This assay measures the functional consequence of mGluR2 activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (containing MgCl₂, NaCl, and GDP).
-
Test compound (e.g., this compound) at various concentrations.
-
A fixed concentration of glutamate that elicits a submaximal response (e.g., EC₂₀).
-
Cell membranes.
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.[5]
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes to allow for [³⁵S]GTPγS binding.[6]
3. Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester to separate bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect).
In Vivo: Ketamine-Induced Hyperlocomotion Model in Mice
This model is used to assess the potential antipsychotic-like activity of a compound by measuring its ability to reverse the hyperlocomotor effects of the NMDA receptor antagonist, ketamine.
1. Animals and Housing:
-
Use adult male mice (e.g., C57BL/6J strain).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow the animals to acclimate to the facility for at least one week before the experiment.
2. Experimental Procedure:
-
Habituate the mice to the open field arena (e.g., 50 x 50 cm) for a period of 30-60 minutes on the day of the experiment.[7]
-
Administer the test compound (e.g., this compound) or vehicle orally (p.o.) or intraperitoneally (i.p.) at a specified time before the ketamine challenge.
-
After the appropriate pre-treatment time, administer ketamine (e.g., 30 mg/kg, i.p.) to induce hyperlocomotion.[3]
-
Immediately place the mouse back into the open field arena.
3. Behavioral Assessment:
-
Record the locomotor activity of each mouse for a specified duration (e.g., 60-90 minutes) using an automated video-tracking system.[7][8]
-
Key parameters to measure include:
-
Total distance traveled.
-
Rearing frequency.
-
Time spent in the center versus the periphery of the arena.
-
4. Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-10 minutes) to observe the time course of the drug effects.
-
Compare the total locomotor activity between the different treatment groups (vehicle + saline, vehicle + ketamine, this compound + ketamine) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in ketamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic-like efficacy.
Conclusion
This compound demonstrates potent in vitro activity as an mGluR2 PAM, which translates to in vivo efficacy in a preclinical model of schizophrenia. When compared to other mGluR2 PAMs that have advanced to clinical trials, this compound exhibits a promising preclinical profile. The lack of publicly available in vivo pharmacokinetic data for this compound in rats presents a limitation for a direct comparison of its drug-like properties with compounds like JNJ-40411813. However, its demonstrated efficacy in animal models suggests that it achieves sufficient brain exposure to exert its pharmacological effects. Further studies are warranted to fully elucidate the pharmacokinetic-pharmacodynamic relationship of this compound and its potential as a therapeutic agent for neuropsychiatric disorders. This guide provides a foundational comparison to aid researchers in the ongoing evaluation of mGluR2 PAMs as a promising therapeutic strategy.
References
- 1. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD8529 [openinnovation.astrazeneca.com]
- 3. Early treatment with this compound, a mGluR2 modulator, improves behavioral and neuropathological deficits in a postnatal ketamine mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hadassah BrainLabs | Ketamine -induced hyperlocomotion [brainlabs.org.il]
A Comparative Analysis of the Neuroprotective Effects of JNJ-46356479 and Classical Neurotrophic Factors
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the neuroprotective properties of JNJ-46356479, a novel mGluR2 positive allosteric modulator, against well-established neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF). The following sections present quantitative data from in vitro studies, detailed experimental methodologies, and visualizations of the relevant signaling pathways to facilitate an objective evaluation for research and drug development purposes.
Mechanism of Action: A Tale of Two Strategies
This compound represents a distinct pharmacological approach to neuroprotection compared to the classical receptor-ligand interaction of neurotrophic factors.
-
This compound: This small molecule does not directly activate a receptor. Instead, it acts as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3] By binding to a site on the mGluR2 receptor distinct from the glutamate binding site, this compound enhances the receptor's response to endogenous glutamate.[1][2][3] The mGluR2 receptor is a presynaptic autoreceptor that, when activated, inhibits the release of glutamate.[2][4][5] Therefore, the neuroprotective effect of this compound is primarily attributed to its ability to attenuate excessive glutamate release, a key mediator of excitotoxicity and neuronal cell death implicated in various neurological disorders.[2][6][7]
-
Neurotrophic Factors (BDNF, GDNF, NGF): These are secreted proteins that exert their neuroprotective effects by binding to and activating their respective cell surface receptors.
-
BDNF: Binds with high affinity to the Tropomyosin receptor kinase B (TrkB) and with low affinity to the p75 neurotrophin receptor (p75NTR). Activation of TrkB initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting neuronal survival, growth, and synaptic plasticity.
-
GDNF: Signals through a multi-component receptor complex consisting of the GDNF family receptor alpha-1 (GFRα1) and the RET (Rearranged during transfection) receptor tyrosine kinase. This activation also triggers pro-survival signaling pathways, including the PI3K/Akt and MAPK pathways.
-
NGF: Primarily signals through the TrkA receptor to promote neuronal survival and differentiation, activating similar downstream pathways as BDNF. It can also bind to the p75NTR, which can, under certain circumstances, mediate pro-apoptotic signals.
-
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of this compound and the aforementioned neurotrophic factors in the human neuroblastoma cell line, SH-SY5Y. This cell line is a widely used in vitro model for neurodegenerative disease research. It is important to note that the data for this compound and the neurotrophic factors are derived from separate studies. While the experimental models are similar, direct head-to-head comparative studies have not been identified. Therefore, this comparison should be interpreted with consideration of potential variations in experimental conditions.
| Compound | Neurotoxin | Concentration of Neuroprotective Agent | Endpoint Measured | Quantitative Effect | Reference |
| This compound | Dopamine (B1211576) (100 µM) | 10 µM | Caspase-3 Activity | ~40% reduction in dopamine-induced caspase-3 activation | Gassó P, et al. (2023) |
| Glutamate (80 mM) | 10 µM | Caspase-3 Activity | ~50% reduction in glutamate-induced caspase-3 activation | Gassó P, et al. (2023) | |
| BDNF | 6-Hydroxydopamine (6-OHDA) (10 µM) | Not Specified | Oxidized Glutathione (B108866) (GSSG) Levels | Completely prevented the 5-fold increase in GSSG | Spina MB, et al. (1992)[8] |
| GDNF | Glutamate (10 mM) | 50 ng/mL | Apoptotic Cells (Annexin V) | Reduced apoptosis from 52.35% to 43.26% | Wei D, et al. (2015)[9][10] |
| NGF | Glutamate | 24h pretreatment | Cell Viability | Significant reduction of glutamate-induced neuronal damage | Shimohama S, et al. (1993)[11] |
| Compound | Neurotoxin | Concentration of Neuroprotective Agent | Endpoint Measured | Quantitative Effect | Reference |
| This compound | Glutamate (80 mM) | 10 µM | Apoptotic Cells (Annexin V) | Increased viable cells and decreased apoptotic cells | Gassó P, et al. (2023) |
| BDNF | Amyloid β (20 µM) | 10 ng/ml | Apoptotic Cells (Flow Cytometry) | Reduced apoptosis from 42.2% to a lower, unspecified level | Wu, D., & Wu, Z. (2016)[12] |
| GDNF | Glutamate (10 mM) with Gas1 knockdown | 50 ng/mL | Apoptotic Cells (Annexin V) | Reduced apoptosis from 52.35% to 22.18% | Wei D, et al. (2015)[9][10] |
Experimental Protocols
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol is a composite based on the methodology described for this compound and is generally applicable for assessing neuroprotective compounds.
-
Cell Culture:
-
The human neuroblastoma SH-SY5Y cell line (ATCC CRL-2266) is cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 Medium, supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 1% penicillin/streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
-
Induction of Neurotoxicity and Treatment:
-
Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction).
-
After reaching approximately 80% confluence, the culture medium is replaced with a medium containing the neurotoxin (e.g., 100 µM dopamine or 80 mM glutamate).
-
The neuroprotective agent (this compound or neurotrophic factor) is added either as a pretreatment or concurrently with the neurotoxin at various concentrations.
-
-
Assessment of Neuroprotection:
-
Caspase-3 Activity Assay:
-
After the incubation period, cells are lysed, and the protein concentration is determined.
-
The caspase-3 activity in the cell lysates is measured using a colorimetric or fluorometric assay kit, which detects the cleavage of a specific caspase-3 substrate (e.g., DEVD-pNA).
-
-
Apoptosis Assay (Annexin V Staining):
-
Cells are harvested, washed, and resuspended in a binding buffer.
-
Fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide) are added to the cells.
-
The percentage of apoptotic cells (Annexin V positive, Propidium Iodide negative) and necrotic/late apoptotic cells (Annexin V and Propidium Iodide positive) is quantified using flow cytometry.
-
-
In Vivo Neuroprotection in a Postnatal Ketamine Mouse Model of Schizophrenia
This protocol is based on the study evaluating the in vivo effects of this compound.
-
Animal Model:
-
C57BL/6J mice are used.
-
On postnatal days (PND) 7, 9, and 11, pups receive intraperitoneal injections of either ketamine (30 mg/kg) or saline.
-
-
Treatment:
-
During the adolescent period (PND 35-60), the mice receive daily intraperitoneal injections of this compound (e.g., 10 mg/kg), a reference compound (e.g., clozapine), or vehicle.
-
-
Assessment of Neuroprotective Effects:
-
Behavioral Tests: At adulthood, a battery of behavioral tests is conducted to assess cognitive and negative symptom-like behaviors relevant to schizophrenia.
-
Immunohistochemistry: Brain tissue is collected and processed for immunohistochemical analysis of neuronal markers (e.g., parvalbumin) to assess changes in specific neuronal populations.
-
Western Blot Analysis: Brain regions of interest (e.g., prefrontal cortex, hippocampus) are dissected, and protein lysates are prepared. Western blotting is used to quantify the levels of apoptotic and anti-apoptotic proteins (e.g., caspase-3, Bax, Bcl-2).[6]
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: General signaling pathways of neurotrophic factors.
Caption: In vitro neuroprotection experimental workflow.
Conclusion
This compound offers a novel, mechanism-based approach to neuroprotection by modulating the glutamatergic system. This contrasts with the direct receptor activation and downstream signaling cascades initiated by neurotrophic factors like BDNF, GDNF, and NGF. The available in vitro data suggests that this compound is effective in mitigating neuronal apoptosis induced by excitotoxicity. While a direct comparative study is lacking, the quantitative data presented in this guide provides a foundation for researchers to evaluate the potential of this compound in the context of established neuroprotective agents. Further studies are warranted to directly compare the efficacy and downstream molecular effects of this compound with classical neurotrophic factors in various models of neurodegeneration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. The positive allosteric modulator of the mGlu2 receptor this compound partially improves neuropathological deficits and schizophrenia-like behaviors in a postnatal ketamine mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the PAM of mGluR2, this compound, on brain apoptotic protein levels in a mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brain-derived neurotrophic factor protects dopamine neurons against 6-hydroxydopamine and N-methyl-4-phenylpyridinium ion toxicity: involvement of the glutathione system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas1 Knockdown Increases the Neuroprotective Effect of Glial Cell-Derived Neurotrophic Factor Against Glutamate-Induced Cell Injury in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas1 Knockdown Increases the Neuroprotective Effect of Glial Cell-Derived Neurotrophic Factor Against Glutamate-Induced Cell Injury in Human SH-SY5Y Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of nerve growth factor against glutamate-induced neurotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brain-derived neurotrophic factor exerts neuroprotective actions against amyloid β-induced apoptosis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of JNJ-46356479 and LY2140023 in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of two investigational drugs targeting the metabotropic glutamate (B1630785) receptor 2 (mGluR2), JNJ-46356479 and LY2140023. Both compounds have been evaluated in preclinical models relevant to schizophrenia and other CNS disorders. This document summarizes their distinct mechanisms of action, in vitro properties, and in vivo efficacy based on available public data.
At a Glance: Key Differences
| Feature | This compound | LY2140023 (as LY404039) |
| Mechanism of Action | mGluR2 Positive Allosteric Modulator (PAM) | mGluR2/mGluR3 Receptor Agonist |
| Target Selectivity | Selective for mGluR2 | Agonist at both mGluR2 and mGluR3 |
| Mode of Action | Enhances the effect of the endogenous ligand, glutamate | Directly activates the receptor |
In Vitro Pharmacological Profile
The in vitro characteristics of this compound and LY404039, the active metabolite of LY2140023, reveal fundamental differences in their interaction with the mGluR2 receptor.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | This compound | LY404039 |
| Binding Affinity (Ki) | Not explicitly reported, but displaces a radiolabeled mGluR2 PAM with an IC50 of 107 nM in rat cortical membranes. | 149 nM (human mGluR2) 92 nM (human mGluR3)[1] |
| Functional Activity (EC50) | 78 nM (as an mGluR2 PAM)[2][3] | 23 nM (human mGluR2) 48 nM (human mGluR3) (inhibition of forskolin-stimulated cAMP formation)[1] |
Experimental Protocols: In Vitro Assays
This compound - Positive Allosteric Modulator (PAM) Functional Assay:
-
Principle: To determine the potency of this compound in enhancing the response of mGluR2 to glutamate.
-
Method: A functional assay measuring a downstream signaling event, such as calcium mobilization or inhibition of cAMP production, in a cell line expressing recombinant human mGluR2.
-
Procedure (General):
-
Cells are incubated with varying concentrations of this compound.
-
A fixed, sub-maximal concentration of glutamate (e.g., EC20) is added to stimulate the receptor.
-
The cellular response is measured and compared to the response with glutamate alone.
-
The EC50 value is calculated as the concentration of this compound that produces 50% of the maximal potentiation of the glutamate response.
-
LY404039 - Receptor Binding Assay:
-
Principle: To determine the binding affinity of LY404039 to mGluR2 and mGluR3.
-
Method: A competitive radioligand binding assay using cell membranes expressing the recombinant human receptors.
-
Procedure (General):
-
Cell membranes are incubated with a radiolabeled ligand known to bind to the orthosteric site of mGluR2 or mGluR3.
-
Increasing concentrations of unlabeled LY404039 are added to compete with the radioligand for binding.
-
The amount of bound radioactivity is measured.
-
The Ki value is calculated from the IC50 (the concentration of LY404039 that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
LY404039 - Functional Assay (cAMP Inhibition):
-
Principle: To determine the potency of LY404039 as an agonist by measuring the inhibition of adenylyl cyclase activity.
-
Method: A cyclic AMP (cAMP) accumulation assay in cells expressing mGluR2 or mGluR3.
-
Procedure (General):
-
Cells are pre-treated with forskolin (B1673556) to stimulate cAMP production.
-
Increasing concentrations of LY404039 are added.
-
The intracellular cAMP levels are measured using a suitable detection method (e.g., HTRF, AlphaScreen).
-
The EC50 value is calculated as the concentration of LY404039 that causes a 50% reduction in the forskolin-stimulated cAMP levels.
-
Mechanism of Action: A Visual Comparison
The fundamental difference in the mechanism of action between a PAM and an agonist is depicted in the following signaling pathway diagrams.
In Vivo Efficacy in Preclinical Models of Schizophrenia
Due to a lack of direct head-to-head in vivo studies, this section presents data from different, yet relevant, preclinical models of schizophrenia. This highlights the therapeutic potential of each compound but precludes a direct comparison of in vivo potency and efficacy.
Table 2: In Vivo Efficacy in Rodent Models
| Compound | Model | Species | Dosing | Key Findings |
| This compound | Postnatal Ketamine Model | Mouse | 10 mg/kg, daily during adolescence | Reverses cognitive and social impairments; normalizes neuronal markers.[4][5] |
| LY404039 | Amphetamine-induced Hyperlocomotion | Not Specified | 3-30 mg/kg | Attenuates hyperlocomotion.[6] |
| LY404039 | Phencyclidine (PCP)-induced Hyperlocomotion | Mouse | 10 mg/kg | Attenuates hyperlocomotion.[6] |
Experimental Protocols: In Vivo Models
Postnatal Ketamine Model of Schizophrenia (used for this compound):
-
Principle: Administration of the NMDA receptor antagonist ketamine to neonatal rodents induces behavioral and neurochemical alterations in adulthood that mimic some aspects of schizophrenia, particularly cognitive and negative symptoms.
-
Procedure (General):
-
Mouse pups receive repeated injections of ketamine (e.g., 30 mg/kg) on specific postnatal days (e.g., PND 7, 9, and 11).[4]
-
During adolescence (e.g., PND 35-60), the animals are treated with the test compound (this compound) or vehicle.[4]
-
In adulthood, a battery of behavioral tests is conducted to assess cognitive function (e.g., Y-maze for spatial working memory), social interaction, and negative-like symptoms.
-
Post-mortem brain tissue analysis may be performed to assess neuropathological markers.
-
Psychostimulant-Induced Hyperactivity Models (used for LY404039):
-
Principle: Acute administration of psychostimulants like amphetamine or phencyclidine (PCP) increases locomotor activity in rodents. This is a widely used screening model for antipsychotic drugs, as clinically effective antipsychotics can block this hyperactivity.
-
Procedure (General):
-
Rodents are habituated to an open-field arena.
-
Animals are pre-treated with the test compound (LY404039) or vehicle.
-
A psychostimulant (amphetamine or PCP) is administered to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed.
-
Summary and Conclusion
This compound and LY2140023 represent two distinct approaches to modulating the mGluR2 system for the potential treatment of schizophrenia.
-
This compound , as a selective mGluR2 PAM, offers a more nuanced mechanism of action by enhancing the endogenous glutamatergic signaling. This approach may have a lower potential for off-target effects and could potentially offer a better safety profile. Its efficacy in the postnatal ketamine model suggests a potential to address cognitive and negative symptoms of schizophrenia.
-
LY2140023 , through its active metabolite LY404039 , acts as a direct agonist at both mGluR2 and mGluR3. While this demonstrates clear antipsychotic-like activity in preclinical models of hyperlocomotion, the dual agonism at mGluR2 and mGluR3 may contribute to a different efficacy and side-effect profile compared to a selective mGluR2 modulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and characterization of [18F]this compound as the first 18F-labeled PET imaging ligand for metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early treatment with this compound, a mGluR2 modulator, improves behavioral and neuropathological deficits in a postnatal ketamine mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Disposal of JNJ-46356479
Prudent laboratory practice necessitates a comprehensive understanding of the specific disposal requirements for every chemical. For JNJ-46356479, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed and authoritative disposal instructions. While a specific SDS for this compound is not publicly available in the provided search results, this document outlines general best-practice procedures for the disposal of research-grade chemical compounds. This information should be used as interim guidance until the official SDS is obtained and reviewed.
This compound is a selective and orally bioavailable mGlu2 receptor positive allosteric modulator (PAM) intended for research use only.[1][2] It is typically supplied as a solid powder and shipped under ambient temperature as a non-hazardous chemical.[2] However, all chemical waste should be handled with care and disposed of responsibly to minimize environmental impact and ensure laboratory safety.
General Disposal Procedures for Research-Grade Chemicals
In the absence of a specific SDS for this compound, the following general procedures for the disposal of hazardous chemical waste in a laboratory setting should be followed. These guidelines are based on standard laboratory safety protocols.
1. Waste Identification and Segregation:
-
Do not mix incompatible wastes.
-
Treat all waste generated from the handling of this compound, including contaminated personal protective equipment (PPE), empty containers, and experimental residues, as chemical waste.
-
Segregate waste streams. For example, separate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., solutions containing this compound).
2. Container Management:
-
Use sturdy, chemically resistant, and leak-proof containers for waste collection.
-
Ensure all waste containers are clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name of the contents (i.e., "this compound").
-
Keep waste containers securely closed except when adding waste.[3]
-
Store waste containers in a designated, well-ventilated secondary containment area to prevent spills.[3]
3. Disposal of Empty Containers:
-
Thoroughly empty all contents from the original this compound container.
-
The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[3]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3] After appropriate rinsing, the container can be disposed of according to institutional guidelines.
4. Disposal Route:
-
Never dispose of chemical waste down the drain, in the regular trash, or by evaporation. [3]
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department.[3]
-
Contact your EHS office to schedule a waste pick-up and for guidance on specific packaging and labeling requirements.
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Name | 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine | MedKoo Biosciences[2] |
| Molecular Formula | C22H22F5N5 | MedKoo Biosciences[2] |
| Molecular Weight | 451.45 g/mol | MedKoo Biosciences[2] |
| Appearance | Solid powder | MedKoo Biosciences[2] |
| Solubility | Soluble in DMSO | MedKoo Biosciences[2] |
| Storage | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C | MedKoo Biosciences[2] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are not directly provided in the context of disposal procedures. However, research articles describe its use in preclinical studies, such as in a ketamine-induced mouse model of schizophrenia to assess its effects on neuropathological deficits and behaviors.[4] The synthesis and characterization of radiolabeled [18F]this compound for use as a PET imaging ligand have also been described.[5] Any waste generated from such protocols should be disposed of following the general chemical waste guidelines outlined above, with special attention to any additional requirements for handling radiolabeled materials, if applicable.
Disposal Workflow
The following diagram illustrates a general decision-making workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
Disclaimer: This information is intended as general guidance. Always obtain and follow the specific instructions provided in the Safety Data Sheet (SDS) from the manufacturer of this compound for handling and disposal. All laboratory and disposal activities must comply with local, state, and federal regulations, as well as institutional policies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. The positive allosteric modulator of the mGlu2 receptor this compound partially improves neuropathological deficits and schizophrenia-like behaviors in a postnatal ketamine mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of [18F]this compound as the first 18F-labeled PET imaging ligand for metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling JNJ-46356479
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance on the safe handling of JNJ-46356479, a research chemical. Since a specific Safety Data Sheet (SDS) is not publicly available, these recommendations are based on general best practices for handling novel chemical compounds of unknown toxicity. All laboratory personnel must be trained in general chemical safety and should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Assessment
This compound is a solid powder intended for research use only. While it may be shipped as a non-hazardous chemical, the toxicological properties have not been fully investigated. Therefore, it should be handled as a potentially hazardous substance. All substances of unknown toxicity should be treated as toxic.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. A work area and process-specific risk assessment is necessary to determine if additional PPE is required.[1]
| PPE Category | Minimum Requirement | Specifications |
| Hand Protection | Disposable Nitrile Gloves | Minimum of two pairs (double-gloving) is recommended.[1] Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields | Must be ANSI Z87.1 compliant.[2] |
| Body Protection | Laboratory Coat | Standard lab coat to protect clothing and skin.[3] |
| Foot Protection | Closed-toe Shoes | Prevents injuries from spills or dropped objects.[3] |
For procedures with a risk of aerosol generation or splashing, the following additional PPE is required:
| PPE Category | Requirement for Aerosol/Splash Risk | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles provide a seal around the eyes. A face shield protects the entire face and should be worn in addition to goggles.[1][3] |
| Respiratory Protection | Respirator | Required when working with volatile chemicals or in poorly ventilated areas. The type of respirator depends on the chemical's properties and concentration.[3] |
Operational Plan: Handling Procedures
3.1. Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use a containment device (e.g., a glove box) for procedures with a high potential for aerosolization.
3.2. Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as detailed in the tables above.
-
Weighing: If weighing the solid compound, do so within a fume hood or other ventilated enclosure. Use a tared weigh boat.
-
Dissolving: If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing.
-
Handling Solutions: When working with solutions of this compound, always use appropriate chemical-resistant gloves and eye protection.
-
Post-Handling: After handling, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
4.1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., used weigh boats, contaminated gloves, paper towels) in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled, and chemical-resistant container. Do not mix with incompatible wastes.[4]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[5]
4.2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[6]
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure liquid waste containers are stored in secondary containment to prevent spills.[4]
4.3. Final Disposal:
-
Arrange for professional disposal through your institution's EHS department.[5] Do not dispose of this compound down the drain or in regular trash.[7]
Experimental Protocols
As no specific experimental protocols involving this compound were cited, a generalized workflow for handling a novel research chemical is provided below.
Visualizations
Caption: Workflow for Handling this compound.
Caption: Disposal Plan for this compound Waste.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
